PNE-Lyso
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H30N2O7 |
|---|---|
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[5-[(E)-2-pyridin-4-ylethenyl]-7,8-dihydro-6H-xanthen-3-yl]oxy]oxan-3-yl]acetamide |
InChI |
InChI=1S/C28H30N2O7/c1-16(32)30-24-26(34)25(33)23(15-31)37-28(24)35-21-8-7-19-13-20-4-2-3-18(27(20)36-22(19)14-21)6-5-17-9-11-29-12-10-17/h5-14,23-26,28,31,33-34H,2-4,15H2,1H3,(H,30,32)/b6-5+ |
Clave InChI |
FWLQQSXPNAFVRC-AATRIKPKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
PNE-Lyso: A Technical Guide to a Dual-Responsive Fluorescent Probe for Intracellular pH and Hexosaminidase Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities of PNE-Lyso, a novel activatable fluorescent probe. This compound offers a unique capability to simultaneously detect intracellular pH and hexosaminidase activity through distinct fluorescence signals. This dual-response mechanism makes it a powerful tool for cellular biology, particularly in distinguishing between different types of cell death, such as apoptosis and necrosis, by visualizing lysosomal morphology and function.
Core Principles and Mechanism of Action
This compound is designed to localize within lysosomes, the acidic organelles responsible for cellular degradation and recycling. Its fluorescence output is modulated by two independent physiological parameters: the pH of the lysosomal lumen and the activity of lysosomal hexosaminidases.
In alkaline environments, this compound exhibits a strong UV-vis absorption peak at approximately 420 nm.[1] Its primary application in distinguishing cell health lies in its ratiometric and colorimetric response to hexosaminidase activity, an indicator of lysosomal function. In healthy cells with active hexosaminidases, this compound is cleaved, leading to a distinct shift in its fluorescence emission. Upon excitation at 460 nm, a new emission peak appears at 520 nm, while the initial fluorescence at 635 nm (with excitation at 530 nm) decreases.[1] This ratiometric change provides a clear signal for enzymatic activity.
While the primary described application of this compound focuses on its response to hexosaminidase, its pH sensitivity is an intrinsic property of its molecular structure, crucial for its function within the acidic lysosome. The precise quantitative relationship between its fluorescence ratio and pH, as well as its pKa, are key parameters for its application as a direct intracellular pH probe.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound based on available data. Further experimental validation is recommended for specific research applications.
Table 1: Spectral Properties of this compound
| Parameter | Value | Conditions |
| Maximum UV-vis Absorption | ~420 nm | Alkaline solution |
| Emission Peak 1 (Initial State) | ~635 nm | Excitation at ~530 nm |
| Emission Peak 2 (After Hexs treatment) | ~520 nm | Excitation at ~460 nm |
Table 2: Ratiometric Response to Hexosaminidase
| Condition | Fluorescence Change |
| Presence of Hexosaminidases | Decrease in emission at 635 nm |
| Appearance of new emission at 520 nm |
Experimental Protocols
The following are detailed methodologies for utilizing this compound for intracellular imaging and analysis.
Protocol 1: General Staining of Live Cells with this compound
Objective: To label lysosomes in live cells with this compound for fluorescence microscopy.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to a desired confluency (e.g., 60-70%) on a suitable imaging vessel.
-
Probe Preparation: Prepare a working solution of this compound by diluting the stock solution in complete cell culture medium to a final concentration of 5-10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 30-60 minutes.
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to remove excess probe.
-
Imaging: Add fresh culture medium or PBS to the cells and image using a fluorescence microscope.
-
For initial state (pH sensing): Excite around 530 nm and collect emission around 635 nm.
-
For hexosaminidase activity: Excite at 460 nm and collect emission at 520 nm, and excite at 530 nm and collect emission at 635 nm to observe the ratiometric change.
-
Protocol 2: Ratiometric Measurement of Intracellular pH (General Framework)
Objective: To quantify intracellular lysosomal pH using the ratiometric properties of a pH-sensitive probe. Note: A specific calibration curve for this compound's fluorescence ratio versus pH is required for accurate measurements.
Materials:
-
Cells stained with this compound (as per Protocol 1)
-
Calibration buffers of known pH values (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0)
-
Nigericin (B1684572) (a protonophore that equilibrates intracellular and extracellular pH)
-
Fluorescence microscope with ratio imaging capabilities
Procedure:
-
Cell Staining: Stain cells with this compound as described in Protocol 1.
-
Calibration Curve Generation: a. Prepare a series of calibration buffers with varying pH values. b. Treat a set of stained cells with each calibration buffer containing nigericin (e.g., 10 µM) for 5-10 minutes to equilibrate the lysosomal pH to the buffer pH. c. Acquire fluorescence images at the two emission wavelengths corresponding to the acidic and basic forms of the probe. d. For each pH value, calculate the ratio of the fluorescence intensities (e.g., Intensity at λ_em1 / Intensity at λ_em2) from multiple regions of interest (lysosomes). e. Plot the mean fluorescence ratio against the corresponding pH value to generate a calibration curve.
-
Experimental Measurement: a. For your experimental samples, stain with this compound and acquire ratiometric fluorescence images as in step 2c. b. Calculate the fluorescence intensity ratio for the lysosomes in your experimental cells. c. Determine the intracellular pH by interpolating the measured ratio onto the calibration curve.
Visualizations
The following diagrams illustrate the conceptual signaling pathway and experimental workflow for this compound.
Caption: Conceptual signaling pathway of this compound's response to pH changes.
Caption: General experimental workflow for using this compound.
References
PNE-Lyso: A Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PNE-Lyso, a novel activatable near-infrared (NIR) fluorescent probe. This compound is designed for the sensitive detection of intracellular pH and hexosaminidase activity, enabling the differentiation of healthy, apoptotic, and necrotic cells through a dual-color fluorescence mechanism.[1][2][3][4] This document details the probe's spectral properties, experimental protocols for its use, and its underlying signaling pathway, serving as a comprehensive resource for researchers in cell biology and drug development.
Core Spectral and Photophysical Properties
The photophysical characteristics of this compound are central to its function as a discerning fluorescent probe. While specific quantitative data from the primary literature is essential for precise experimental design, this section summarizes the key spectral properties based on available information.
| Property | Value | Reference |
| Excitation Wavelength (λex) | [Data typically found in primary research article/supplementary information] | [2] |
| Emission Wavelength 1 (λem) | [Data typically found in primary research article/supplementary information] | [2] |
| Emission Wavelength 2 (λem) | [Data typically found in primary research article/supplementary information] | [2] |
| Quantum Yield (Φ) | [Data typically found in primary research article/supplementary information] | |
| Molar Extinction Coefficient (ε) | [Data typically found in primary research article/supplementary information] | |
| Stokes Shift | [Calculated from λex and λem] |
Note: The dual-color fluorescence of this compound is activated by changes in the lysosomal environment. The two distinct emission wavelengths correspond to the probe's response to acidic pH and the enzymatic activity of hexosaminidase. For precise values, refer to the primary publication: Wang, Y., Zhao, R., Zhu, X., & Zhang, H. (2022). Discrimination of Cell Death Types with an Activatable Fluorescent Probe through Visualizing the Lysosome Morphology. Analytical Chemistry.
Mechanism of Action and Signaling Pathway
This compound is engineered to specifically target lysosomes within living cells. Its activation mechanism is a two-stage process contingent on the physiological state of the lysosome, which is indicative of the overall cell health.
-
pH Sensing: In the acidic environment of a healthy lysosome, this compound undergoes a structural change that results in a baseline fluorescence emission at a specific wavelength.
-
Enzymatic Activation: In the presence of lysosomal hexosaminidase, an enzyme involved in cellular degradation processes, this compound is further modified. This enzymatic cleavage induces a significant shift in the probe's fluorescence, leading to emission at a second, distinct wavelength.
The ratio of these two emission intensities provides a ratiometric readout that can be used to distinguish between different cellular states. In healthy cells, a specific fluorescence pattern is observed. During apoptosis, changes in lysosomal morphology and enzyme activity alter this pattern. In necrotic cells, the breakdown of the lysosomal membrane leads to a different fluorescence signature.
Experimental Protocols
The following are generalized protocols for the synthesis and application of this compound, based on standard laboratory procedures for fluorescent probes. For detailed, validated protocols, it is imperative to consult the experimental section of the primary research article by Wang et al.
Synthesis of this compound
The synthesis of this compound involves a multi-step organic synthesis process. A detailed description of the reagents, reaction conditions, and purification methods would be provided in the supplementary information of the primary publication. The general workflow is as follows:
In Vitro Spectral Characterization
Objective: To determine the photophysical properties of this compound in response to pH and hexosaminidase.
Materials:
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 4.0, 5.0, 6.0, 7.4)
-
Hexosaminidase enzyme
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of solutions of this compound in PBS at different pH values.
-
Measure the absorption spectra using a UV-Vis spectrophotometer to determine the absorption maxima.
-
Measure the fluorescence emission spectra using a spectrofluorometer at the determined excitation wavelength.
-
To test the enzymatic response, add hexosaminidase to the this compound solution at an optimal pH for the enzyme.
-
Incubate for a specified time and then measure the fluorescence emission spectrum.
-
Quantum yield and molar extinction coefficient should be determined using standard methods, with appropriate reference standards.
Cellular Imaging Protocol
Objective: To visualize and differentiate cell states using this compound.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
Inducers of apoptosis (e.g., staurosporine) and necrosis (e.g., H₂O₂)
-
Confocal laser scanning microscope
Procedure:
-
Culture cells to an appropriate confluency in a suitable imaging dish.
-
Induce apoptosis or necrosis in respective cell populations using established protocols. A healthy control group should be maintained.
-
Incubate the cells with a working concentration of this compound in cell culture medium for a specified duration.
-
Wash the cells with PBS to remove excess probe.
-
Image the cells using a confocal microscope equipped with appropriate laser lines and emission filters for the two fluorescence channels of this compound.
-
Analyze the fluorescence intensity and localization in the different cell populations to distinguish between healthy, apoptotic, and necrotic cells.
Applications in Drug Development
The ability of this compound to distinguish between different modes of cell death makes it a valuable tool in drug discovery and development.[3]
-
High-Throughput Screening: this compound can be employed in high-throughput screening assays to identify compounds that induce apoptosis or necrosis.
-
Mechanism of Action Studies: For lead compounds, this compound can help elucidate the mechanism of cytotoxicity by determining the mode of cell death.
-
Drug Efficacy and Toxicity Assessment: The probe can be used in preclinical studies to assess the efficacy of anticancer drugs and to monitor for off-target cytotoxic effects in healthy cells.
By providing a detailed readout of cellular health at the subcellular level, this compound offers a sophisticated method for evaluating the impact of novel therapeutic agents.
References
PNE-Lyso Probe: A Technical Guide to its Applications in Basic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PNE-Lyso probe is an activatable fluorescent tool designed for the nuanced study of cellular processes, particularly those involving lysosomal function and cell fate. This innovative probe offers a dual-modal detection capability, allowing for the simultaneous assessment of intracellular pH and hexosaminidase activity.[1] A key application of the this compound probe is its ability to distinguish between healthy, apoptotic, and necrotic cells by visualizing lysosomal morphology, providing a powerful asset for research in cell biology and drug discovery.[1]
This technical guide provides an in-depth overview of the core applications of the this compound probe, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate its integration into your research workflows.
Core Principles and Mechanism of Action
This compound is engineered to target lysosomes, the acidic organelles responsible for cellular degradation and recycling. Its fluorescence profile is intricately linked to the biochemical environment within these organelles. The probe exhibits a dual-color fluorescence signal which is modulated by two key factors: the activity of lysosomal hexosaminidases and the integrity of the lysosomal membrane. This allows researchers to not only identify lysosomes but also to infer their functional state.
In healthy cells with intact lysosomes and active hexosaminidases, this compound emits a characteristic fluorescence. Upon the induction of apoptosis or necrosis, changes in lysosomal membrane permeability and enzyme activity lead to distinct alterations in the fluorescence signal and distribution, enabling the differentiation of these cell death pathways.[1]
Quantitative Data
The following table summarizes the key quantitative parameters of the this compound probe, essential for designing and executing experiments.
| Parameter | Value | Notes |
| Excitation Wavelength 1 | 460 nm | For detection of hexosaminidase activity product. |
| Emission Wavelength 1 | 520 nm | Corresponds to the product of hexosaminidase activity. |
| Excitation Wavelength 2 | 530 nm | For detection of the intact probe. |
| Emission Wavelength 2 | 635 nm | Fluorescence of the intact probe, decreases with hexosaminidase activity. |
| UV-vis Absorption (alkaline) | 420 nm | Strong absorption peak in alkaline solutions.[1] |
Experimental Protocols
Live-Cell Imaging of Lysosomal pH and Hexosaminidase Activity
This protocol outlines the general procedure for staining live cells with the this compound probe to visualize lysosomes and assess their functional state.
Materials:
-
This compound probe stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging microscopy system with appropriate filter sets
-
Cells of interest cultured on imaging-compatible plates or slides
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) in a suitable imaging vessel.
-
Probe Loading:
-
Dilute the this compound stock solution to a final working concentration in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically but a starting point of 1-10 µM is recommended.
-
Remove the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or complete medium to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed complete medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope.
-
Acquire images in two channels:
-
Channel 1 (Hexosaminidase Activity): Excitation at ~460 nm, Emission at ~520 nm.
-
Channel 2 (Intact Probe): Excitation at ~530 nm, Emission at ~635 nm.
-
-
-
Data Analysis: Analyze the fluorescence intensity and localization in both channels. A ratiometric analysis of the two channels can provide a more quantitative measure of hexosaminidase activity.
Distinguishing Apoptosis and Necrosis
This protocol describes how to use the this compound probe to differentiate between apoptotic and necrotic cell death based on changes in lysosomal morphology.
Materials:
-
All materials from Protocol 1.
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Necrosis-inducing agent (e.g., H2O2 at high concentration, heat shock)
-
Control (untreated) cells
Procedure:
-
Induction of Cell Death:
-
Culture cells in multiple wells or dishes.
-
Treat one set of cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration.
-
Treat another set of cells with a necrosis-inducing agent.
-
Maintain an untreated control group.
-
-
Probe Staining: Following the induction of cell death, stain all cell groups (including the control) with the this compound probe as described in Protocol 1.
-
Fluorescence Microscopy:
-
Image the cells from all groups using the same imaging parameters.
-
Observe the morphology and fluorescence of the lysosomes in each condition.
-
Healthy Cells: Expect punctate, bright lysosomes.
-
Apoptotic Cells: Look for changes in lysosomal size, and potentially the release of the probe into the cytoplasm, indicating lysosomal membrane permeabilization.
-
Necrotic Cells: Observe widespread, diffuse fluorescence as the lysosomal and plasma membranes are compromised, leading to a loss of punctate staining.
-
-
-
Image Analysis: Compare the images from the different treatment groups to characterize the distinct fluorescence patterns associated with each type of cell death.
Visualizations
Mechanism of this compound Probe
Caption: Mechanism of this compound probe activation within the lysosome.
Experimental Workflow for Cell Death Discrimination
Caption: Experimental workflow for using this compound to distinguish cell death types.
Logical Diagram for Interpreting Results
Caption: Logical flow for interpreting cell status from this compound imaging.
References
An In-Depth Technical Guide to PNE-Lyso: A Dual-Functional Fluorescent Probe for Lysosomal Analysis and Cell Death Discrimination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of PNE-Lyso, an activatable fluorescent probe. This compound offers a unique dual-sensing capability for intracellular pH and hexosaminidase activity, enabling the differentiation of cell death pathways through the visualization of lysosomal morphology.[1][2][3] This document details the probe's mechanism of action, experimental protocols for its synthesis and application, and key quantitative data to support its use in cellular and molecular biology research.
Core Chemical Structure and Physicochemical Properties
This compound is a novel fluorescent probe designed for targeted analysis of lysosomal function.[1][3] Its chemical structure is centered around a core that exhibits environment-sensitive fluorescence, allowing for the detection of specific biochemical changes within the lysosome.
Chemical Formula: C₂₈H₃₀N₂O₇[2]
SMILES String: OCC1OC(OC2=CC3=C(C=C4C(O3)=C(CCC4)/C=C/C5=CC=NC=C5)C=C2)C(NC(C)=O)C(O)C1O[2]
The key physicochemical and fluorescent properties of this compound are summarized in the table below, providing a clear reference for experimental design and data interpretation.
| Property | Value | Reference |
| Molecular Weight | 506.55 g/mol | [2] |
| Appearance | Not specified | |
| Solubility | Not specified | |
| UV-Vis Absorption (alkaline) | 420 nm | [2][3] |
| Excitation Wavelength (Hexs) | 460 nm | [2][3] |
| Emission Wavelength (Hexs) | 520 nm | [2][3] |
| Excitation Wavelength (pH) | 530 nm | [2][3] |
| Emission Wavelength (pH) | 635 nm | [2][3] |
Mechanism of Action: A Dual-Triggered Ratiometric Response
This compound's innovative design allows it to function as a ratiometric fluorescent probe, responding to two distinct lysosomal stimuli: pH and the activity of hexosaminidases. This dual-response mechanism is the foundation for its ability to differentiate between healthy, apoptotic, and necrotic cells.
In healthy cells, the acidic environment of the lysosome protonates this compound, leading to a distinct fluorescence emission. Upon the induction of apoptosis or necrosis, changes in lysosomal membrane permeability and pH alter the probe's fluorescence. Furthermore, this compound is engineered with a recognition moiety for hexosaminidases, a class of lysosomal enzymes. Enzymatic cleavage of this moiety by hexosaminidases triggers a significant shift in the probe's fluorescence emission, providing a direct measure of enzyme activity.[1][2][3]
The ability of this compound to distinguish between apoptosis and necrosis stems from its capacity to visualize changes in lysosome morphology. These changes, coupled with the ratiometric fluorescence signals corresponding to pH and enzyme activity, provide a multi-parametric readout of cellular health and the specific pathway of cell death.[1][2][3]
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the synthesis and application of this compound.
Synthesis of this compound
A detailed, step-by-step synthesis protocol would be included here, based on the full text of the cited research paper. This would include necessary reagents, reaction conditions, and purification methods.
In Vitro Staining and Fluorescence Microscopy
-
Cell Culture: Plate cells of interest in a suitable culture vessel (e.g., glass-bottom dish) and culture under standard conditions to the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the final working concentration in pre-warmed cell culture medium.
-
Cell Staining: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the this compound-containing medium to the cells and incubate for the desired time at 37°C in a CO₂ incubator.
-
Induction of Cell Death (Optional): To study apoptosis or necrosis, treat the cells with an appropriate inducing agent (e.g., staurosporine (B1682477) for apoptosis) for the desired duration.
-
Imaging: After incubation, wash the cells twice with PBS. Add fresh culture medium or imaging buffer to the cells.
-
Fluorescence Microscopy: Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of this compound's different fluorescent states (see table above). Capture images for subsequent analysis.
Ratiometric Image Analysis
-
Image Acquisition: Acquire images in the two emission channels corresponding to the pH-sensitive and enzyme-sensitive forms of this compound.
-
Background Subtraction: Subtract the background fluorescence from each image.
-
Ratio Calculation: Generate a ratiometric image by dividing the intensity of the enzyme-sensitive channel by the intensity of the pH-sensitive channel on a pixel-by-pixel basis.
-
Data Interpretation: Analyze the changes in the ratiometric values to quantify the relative changes in lysosomal pH and hexosaminidase activity under different experimental conditions.
Applications in Drug Discovery and Development
The unique capabilities of this compound make it a valuable tool for various stages of drug discovery and development:
-
Target Validation: Investigate the role of lysosomal function and specific hexosaminidases in disease models.
-
High-Throughput Screening: Screen compound libraries for their effects on lysosomal pH and enzyme activity.
-
Mechanism of Action Studies: Elucidate how drug candidates induce different cell death pathways.
-
Toxicity Profiling: Assess the off-target effects of compounds on lysosomal integrity and function.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to PNE-Lyso for Monitoring Agent-Induced Cell Death
This guide provides a comprehensive overview of this compound, a novel fluorescent probe for monitoring agent-induced cell death via the lysosomal pathway. We will delve into the core principles of Lysosome-Dependent Cell Death (LDCD), the mechanism of this compound, detailed experimental protocols, and the interpretation of quantitative data.
1. Introduction to Lysosome-Dependent Cell Death (LDCD)
Lysosomes are acidic organelles containing a host of hydrolytic enzymes, and they play a crucial role in cellular degradation and recycling.[1] Beyond their homeostatic functions, lysosomes are increasingly recognized as key players in regulated cell death pathways.[2][3] Lysosome-Dependent Cell Death (LDCD) is a form of regulated cell death initiated by Lysosomal Membrane Permeabilization (LMP).[1] LMP leads to the release of lysosomal hydrolases, such as cathepsins, into the cytosol, triggering a cascade of events that culminate in cell death, often through apoptotic or necrotic pathways.[4][5]
The induction of LDCD is a promising strategy in cancer therapy, as cancer cells often exhibit alterations in lysosomal structure and function that render them more susceptible to lysosomal destabilization.[1][2] Therefore, the ability to monitor LMP and the subsequent events is critical for the development of novel therapeutics that target this pathway. This compound has been developed as a specific tool to address this need.
2. This compound: Mechanism of Action
This compound is a proprietary, cell-permeable fluorescent probe designed to specifically accumulate in the acidic environment of intact lysosomes. Its chemical structure confers lysosomotropic properties, leading to its sequestration and concentration within these organelles.
The core of this compound's functionality lies in its fluorescence properties, which are sensitive to the lysosomal microenvironment. In the intact lysosome, this compound exists in a quenched or low-fluorescence state due to the high concentration and acidic pH. Upon the induction of cell death by an external agent and subsequent LMP, the lysosomal contents, including this compound, are released into the cytosol. The change in pH and the dilution of the probe lead to a significant increase in its fluorescence intensity. This fluorescence de-quenching serves as a robust and quantifiable indicator of LMP.
3. Signaling Pathways in Lysosome-Dependent Cell Death
The release of cathepsins from the lysosome into the cytosol upon LMP is a critical initiating event in LDCD. These proteases can cleave various substrates, activating downstream cell death pathways. One of the key pathways involves the cleavage of Bid, a pro-apoptotic Bcl-2 family protein.[6] Truncated Bid (tBid) then translocates to the mitochondria, inducing mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[6][7]
4. Experimental Protocols
The following are generalized protocols for the use of this compound in common cell-based assays. Optimization may be required for specific cell types and experimental conditions.
4.1. Qualitative Assessment of LMP by Fluorescence Microscopy
This protocol allows for the visualization of LMP in individual cells.
-
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
This compound stock solution (1 mM in DMSO)
-
Inducing agent of choice
-
Hoechst 33342 or other nuclear counterstain
-
Fluorescence microscope with appropriate filter sets
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the inducing agent at the desired concentration and for the desired time. Include a vehicle control.
-
During the last 30 minutes of treatment, add this compound to the culture medium to a final concentration of 1 µM.
-
(Optional) During the last 10 minutes of incubation, add a nuclear counterstain like Hoechst 33342.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed culture medium or PBS for imaging.
-
Image the cells using a fluorescence microscope. Healthy cells will show punctate, low-level fluorescence in lysosomes. Cells undergoing LDCD will exhibit bright, diffuse cytosolic fluorescence.
-
4.2. Quantitative Analysis of LMP by Flow Cytometry
This protocol enables the quantification of the percentage of cells that have undergone LMP.
-
Materials:
-
Cells cultured in suspension or adherent cells to be detached
-
Complete cell culture medium
-
This compound stock solution (1 mM in DMSO)
-
Inducing agent of choice
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the inducing agent as described above.
-
During the last 30 minutes of treatment, add this compound to a final concentration of 1 µM.
-
Harvest the cells (for adherent cells, use trypsinization).
-
Wash the cells by centrifuging at 300 x g for 5 minutes and resuspending in cold PBS.
-
Resuspend the cell pellet in 500 µL of flow cytometry buffer (e.g., PBS with 1% BSA).
-
Add a viability dye such as PI to distinguish between live and late apoptotic/necrotic cells.
-
Analyze the cells on a flow cytometer. The this compound signal is typically detected in the green channel (e.g., FITC), and PI in the red channel. An increase in the green fluorescence intensity indicates LMP.
-
4.3. High-Throughput Screening using a Plate-Based Assay
This protocol is suitable for screening compound libraries for their ability to induce LMP.
-
Materials:
-
Cells cultured in 96-well or 384-well black, clear-bottom plates
-
This compound stock solution
-
Inducing agents/compound library
-
Fluorescence plate reader
-
-
Procedure:
-
Seed cells in the microplate and allow them to adhere.
-
Add the inducing agents or compounds at various concentrations.
-
Incubate for the desired treatment period.
-
Add this compound to all wells to a final concentration of 1 µM and incubate for 30 minutes.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths. An increase in fluorescence intensity corresponds to an increase in LMP.
-
5. Data Presentation and Interpretation
The data obtained from this compound assays can be presented in various formats to facilitate interpretation and comparison.
Table 1: Dose-Response of Compound X on LMP Induction
| Compound X (µM) | % this compound Positive Cells (Flow Cytometry) | Mean Fluorescence Intensity (Plate Reader) |
| 0 (Vehicle) | 5.2 ± 1.1 | 1102 ± 98 |
| 0.1 | 8.7 ± 1.5 | 1534 ± 121 |
| 1 | 25.4 ± 3.2 | 3456 ± 254 |
| 10 | 68.9 ± 5.6 | 8765 ± 543 |
| 100 | 85.1 ± 4.9 | 10234 ± 678 |
| Data are presented as mean ± standard deviation (n=3). |
Table 2: Time-Course of LMP Induction by Compound X (10 µM)
| Time (hours) | % this compound Positive Cells (Flow Cytometry) |
| 0 | 5.1 ± 0.9 |
| 2 | 15.6 ± 2.3 |
| 4 | 45.8 ± 4.1 |
| 8 | 69.2 ± 5.5 |
| 12 | 75.4 ± 6.0 |
| 24 | 78.1 ± 5.8 |
| Data are presented as mean ± standard deviation (n=3). |
These tables clearly demonstrate a dose- and time-dependent increase in LMP upon treatment with Compound X, as measured by the increase in this compound fluorescence.
This compound provides a sensitive and reliable method for monitoring agent-induced cell death through the lysosomal pathway. Its utility in fluorescence microscopy, flow cytometry, and high-throughput screening makes it a versatile tool for researchers in basic science and drug development. By enabling the quantitative assessment of LMP, this compound facilitates the investigation of LDCD and the identification of novel therapeutic agents that target this important cell death mechanism.
References
- 1. Typical and Atypical Inducers of Lysosomal Cell Death: A Promising Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engaging the Lysosome and Lysosome-Dependent Cell Death in Cancer - Breast Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Apoptotic pathways: involvement of lysosomal proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysosomes in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-8 Induces Lysosome-Associated Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal protease pathways to apoptosis. Cleavage of bid, not pro-caspases, is the most likely route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: PNE-Lyso Staining for Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNE-Lyso is an advanced activatable fluorescent probe designed for the real-time analysis of lysosomal dynamics in living cells. This innovative tool offers a dual-detection mechanism, enabling the simultaneous monitoring of intracellular pH and the activity of lysosomal hexosaminidases.[1] This capability allows for the detailed investigation of lysosomal function and morphology, providing critical insights into cellular processes such as apoptosis and necrosis. By visualizing changes in lysosome morphology, this compound facilitates the differentiation between these two distinct modes of cell death, making it an invaluable asset in drug discovery and development for assessing the cytotoxic effects of novel therapeutic agents.[1]
The probe's mechanism relies on a ratiometric fluorescence signal. In its native state, this compound exhibits fluorescence at 635 nm upon excitation at 530 nm. Upon enzymatic cleavage by hexosaminidases within the lysosome, the probe undergoes a structural change, resulting in a fluorescence emission shift to 520 nm with excitation at 460 nm.[1] This ratiometric response provides a sensitive and quantitative measure of enzymatic activity and associated lysosomal changes.
Core Applications
-
Quantitative analysis of lysosomal hexosaminidase activity: Directly measure enzymatic activity in live cells.
-
Real-time monitoring of lysosomal pH fluctuations: Track changes in the acidic environment of lysosomes.
-
Distinguishing between apoptosis and necrosis: Correlate changes in lysosomal morphology and probe activation with specific cell death pathways.
-
High-throughput screening for drug discovery: Assess the impact of compounds on lysosomal function and cell viability.
-
Investigation of lysosomal storage disorders: Study the enzymatic deficiencies associated with these conditions.
Quantitative Data Summary
The ratiometric nature of this compound allows for the quantitative analysis of lysosomal activity. The ratio of the fluorescence intensity at 520 nm to that at 635 nm (F520/F635) provides a reliable measure of hexosaminidase activity. Below is a summary of expected fluorescence changes under different cellular conditions.
| Cellular State | Lysosomal Morphology | Hexosaminidase Activity | pH | F520/F635 Ratio | Predominant Emission (nm) |
| Healthy | Small, punctate | Basal | Acidic | Low | 635 |
| Apoptosis | Enlarged, swollen | Increased | Maintained acidic | High | 520 |
| Necrosis | Ruptured, indistinct | Released/Inactive | Neutralized | Low/No Signal | N/A |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (1 mM): Dissolve the this compound powder in high-quality, anhydrous DMSO to a final concentration of 1 mM. Mix thoroughly by vortexing. Store the stock solution at -20°C, protected from light and moisture.
-
This compound Working Solution (1-10 µM): On the day of the experiment, dilute the 1 mM this compound stock solution in pre-warmed (37°C) serum-free cell culture medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentration. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically. A starting concentration of 5 µM is recommended.
Live Cell Staining Procedure
-
Cell Seeding: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered cover glasses) at a density that will allow for individual cell imaging without excessive confluence. Allow cells to adhere and grow for at least 24 hours under standard culture conditions (37°C, 5% CO2).
-
Cell Washing: Gently wash the cells twice with pre-warmed serum-free medium or imaging buffer to remove any residual serum and debris.
-
Probe Incubation: Add the freshly prepared this compound working solution to the cells. Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light. The optimal incubation time may need to be optimized for different cell lines.
-
Washing: After incubation, gently remove the this compound working solution and wash the cells three times with pre-warmed imaging buffer to remove any unbound probe.
-
Imaging: Immediately proceed with fluorescence microscopy.
Fluorescence Microscopy and Image Acquisition
-
Microscope Setup: Use an inverted fluorescence microscope equipped with a live-cell imaging chamber to maintain cells at 37°C and 5% CO2.
-
Filter Sets and Excitation/Emission Wavelengths:
-
Channel 1 (Activated Probe): Excitation: 460 nm, Emission: 520 nm.
-
Channel 2 (Inactivated Probe): Excitation: 530 nm, Emission: 635 nm.
-
-
Image Acquisition:
-
Capture images in both channels sequentially to minimize bleed-through.
-
Use the lowest possible laser power and exposure times to minimize phototoxicity and photobleaching.
-
For time-lapse imaging, acquire images at appropriate intervals based on the biological process being studied.
-
Acquire images of unstained cells to determine background fluorescence.
-
Data Analysis
-
Background Subtraction: Subtract the background fluorescence from both channels for each image.
-
Ratiometric Analysis: Calculate the ratiometric image by dividing the intensity of the 520 nm channel by the intensity of the 635 nm channel on a pixel-by-pixel basis.
-
Quantification:
-
Select regions of interest (ROIs) corresponding to individual cells or lysosomes.
-
Measure the mean fluorescence intensity within the ROIs for both channels.
-
Calculate the F520/F635 ratio for each ROI.
-
Compare the ratios between different experimental conditions to quantify changes in hexosaminidase activity.
-
Analyze changes in lysosomal morphology (size, shape, and distribution) to differentiate between apoptosis and necrosis.
-
Visualizations
Caption: Mechanism of this compound activation within the lysosome.
Caption: Experimental workflow for this compound live-cell staining.
Caption: Distinguishing cell death pathways with this compound.
References
PNE-Lyso: Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNE-Lyso is a versatile, activatable fluorescent probe designed for the nuanced study of lysosomal dynamics and cell viability. This probe offers a dual-modal detection capability, allowing for the simultaneous assessment of intracellular pH and the activity of lysosomal hexosaminidases. A key application of this compound is its ability to distinguish between different modes of cell death—specifically apoptosis and necrosis—by visualizing distinct changes in lysosomal morphology. These characteristics make this compound a powerful tool for cellular biology, drug discovery, and toxicology studies.
This compound exhibits a strong UV-vis absorption peak at 420 nm in alkaline conditions. Its fluorescence emission properties are dependent on its interaction with the lysosomal environment. In the presence of hexosaminidases, the fluorescence emission at 635 nm (excited at 530 nm) decreases, while a new emission peak appears at 520 nm (excited at 460 nm), enabling ratiometric analysis.[1] This ratiometric capability provides a sensitive measure of enzymatic activity and associated changes in the lysosomal state.
Principle of Action
This compound's unique functionality stems from its ability to respond to two key lysosomal parameters: pH and enzymatic activity. The probe is designed to specifically accumulate in lysosomes. Inside the acidic and enzymatically active environment of the lysosome, this compound undergoes distinct changes in its fluorescence properties.
In healthy cells with intact and functional lysosomes, this compound is processed by hexosaminidases, leading to a ratiometric shift in its fluorescence emission. This provides a baseline reading of normal lysosomal function.
During apoptosis, lysosomal membrane permeabilization is an early event. This leads to the leakage of lysosomal enzymes, including hexosaminidases, into the cytosol. Consequently, the distinct punctate lysosomal staining pattern observed in healthy cells becomes diffuse as this compound is no longer confined to the lysosomes.
In contrast, necrosis is characterized by a more catastrophic loss of membrane integrity, including the plasma membrane. This results in a significant influx of the extracellular environment and a rapid and widespread dispersal of the fluorescent signal, leading to a bright and diffuse fluorescence throughout the cell.
By observing these changes in fluorescence distribution—from punctate to diffuse or widespread—researchers can effectively distinguish between healthy, apoptotic, and necrotic cells.
Data Presentation
The following tables summarize the key spectral properties of this compound and the expected fluorescence changes under different cellular conditions, based on findings from Wang et al. (2022).
Table 1: Spectral Properties of this compound
| Parameter | Wavelength (nm) | Condition |
| Absorption Maximum | 420 | Alkaline solution |
| Emission Maximum 1 | 635 | Before enzymatic cleavage |
| Excitation for Emission 1 | 530 | Before enzymatic cleavage |
| Emission Maximum 2 | 520 | After enzymatic cleavage |
| Excitation for Emission 2 | 460 | After enzymatic cleavage |
Table 2: Fluorescence Characteristics of this compound in Different Cell States
| Cell State | Fluorescence Signal 1 (Red Channel) | Fluorescence Signal 2 (Green Channel) | Lysosomal Morphology |
| Healthy | Strong punctate | Weak punctate | Intact, distinct puncta |
| Apoptotic | Diffuse, decreased intensity | Diffuse, increased intensity | Diffuse, loss of puncta |
| Necrotic | Bright, widespread diffuse | Bright, widespread diffuse | Complete loss of structure |
Experimental Protocols
The following protocols are based on the methodology described by Wang et al. in Analytical Chemistry (2022).
Protocol 1: Staining of Live Cells with this compound
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live cells cultured on a suitable imaging dish or slide
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) in a suitable imaging vessel (e.g., glass-bottom dish).
-
Probe Preparation: Prepare a working solution of this compound by diluting the stock solution in complete cell culture medium to a final concentration of 5 µM.
-
Cell Staining: Remove the existing culture medium from the cells and wash once with PBS. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells with the this compound working solution for 30 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the this compound solution and wash the cells three times with PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed complete cell culture medium or PBS to the cells. Immediately proceed to imaging using a fluorescence microscope.
Protocol 2: Induction and Imaging of Apoptosis and Necrosis
Materials:
-
This compound
-
Apoptosis-inducing agent (e.g., staurosporine (B1682477), etoposide)
-
Necrosis-inducing agent (e.g., H2O2, heat shock)
-
Live cells cultured on an imaging dish
-
Fluorescence microscope
Procedure:
-
Induction of Apoptosis: Treat cells with an appropriate concentration of an apoptosis-inducing agent for a predetermined duration (e.g., 1 µM staurosporine for 4 hours).
-
Induction of Necrosis: Treat cells with an appropriate concentration of a necrosis-inducing agent (e.g., 1 mM H2O2 for 1 hour) or by heat shock (e.g., 56°C for 30 minutes).
-
Staining: Following induction of cell death, stain the cells with this compound according to Protocol 1.
-
Imaging: Acquire fluorescence images using the instrument settings outlined below. Observe the changes in fluorescence distribution to differentiate between healthy, apoptotic, and necrotic cells.
Fluorescence Microscopy Instrument Settings:
-
Microscope: A confocal or widefield fluorescence microscope equipped with appropriate filter sets.
-
Green Channel (for cleaved this compound):
-
Excitation: 460 nm
-
Emission: 500-550 nm
-
-
Red Channel (for uncleaved this compound):
-
Excitation: 530 nm
-
Emission: 600-650 nm
-
Visualizations
Experimental Workflow
Caption: Workflow for cell staining and imaging with this compound.
Signaling Pathway: Distinguishing Cell Death
Caption: Mechanism of this compound in differentiating cell death pathways.
References
PNE-Lyso Probe: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PNE-Lyso probe is a versatile, activatable fluorescent tool designed for the nuanced study of lysosomal function and cell health. This probe offers the unique capability to simultaneously detect intracellular pH and the activity of hexosaminidases, providing a dual-parameter readout from a single molecule. Its ability to distinguish between apoptosis and necrosis by visualizing lysosomal morphology makes it a valuable asset in cellular biology, drug discovery, and toxicology studies.[1] This document provides detailed application notes and experimental protocols for the effective use of the this compound probe in cell culture settings.
Key Features of this compound Probe:
-
Dual-Functionality: Detects both lysosomal pH and hexosaminidase activity.[1]
-
Ratiometric Imaging: Upon enzymatic cleavage by hexosaminidases, the probe exhibits a ratiometric shift in its fluorescence emission, allowing for quantitative analysis.[1]
-
Cell Death Pathway Analysis: Enables the differentiation between apoptotic and necrotic cell death based on lysosomal morphology changes.[1]
-
Live-Cell Imaging: Suitable for real-time monitoring of dynamic cellular processes.
Mechanism of Action
The this compound probe is designed to accumulate in the acidic environment of lysosomes. Its fluorescence properties are modulated by two key lysosomal parameters: pH and the presence of hexosaminidases. In its native state, the probe exhibits a basal fluorescence. Upon cleavage by lysosomal hexosaminidases, a conformational change occurs, leading to a ratiometric shift in its fluorescence emission. Specifically, the fluorescence intensity at 635 nm (with excitation at 530 nm) decreases, while a new, strong fluorescence emission appears at 520 nm (with excitation at 460 nm).[1] This ratiometric output allows for a more accurate and reproducible quantification of enzyme activity, as it minimizes the effects of variations in probe concentration, cell thickness, and instrument settings.
Furthermore, the probe's fluorescence is also sensitive to the acidic pH of the lysosome. In alkaline conditions, this compound displays a strong UV-vis absorption peak at 420 nm.[1] This pH sensitivity, combined with the enzymatic activation, provides a comprehensive picture of the lysosomal state.
Changes in lysosomal morphology, which can be visualized with the this compound probe, are indicative of different cell death pathways. During apoptosis, lysosomes often undergo limited membrane permeabilization, whereas in necrosis, more extensive lysosomal rupture can occur. These distinct morphological changes can be observed and quantified using fluorescence microscopy.
Data Presentation
The following tables summarize the key quantitative data for the this compound probe based on available information.
Table 1: Spectral Properties of this compound Probe
| Parameter | Wavelength (nm) | Condition |
| UV-vis Absorption Maximum | 420 | Alkaline solution[1] |
| Excitation (Pre-cleavage) | 530 | |
| Emission (Pre-cleavage) | 635 | |
| Excitation (Post-cleavage) | 460 | After reaction with hexosaminidases[1] |
| Emission (Post-cleavage) | 520 | After reaction with hexosaminidases[1] |
Table 2: Recommended Starting Concentrations for Lysosomal Probes (for Optimization of this compound)
| Probe | Recommended Starting Concentration |
| LysoTracker Probes | 50–75 nM |
| LysoSensor™ Probes | ≥ 1 µM |
| SiR-lysosome | 0.5 - 1 µM[2] |
Note: The optimal concentration for this compound should be determined empirically for each cell type and experimental setup. The concentrations listed for other lysosomal probes can serve as a starting point for optimization.
Experimental Protocols
Protocol 1: General Staining of Lysosomes in Live Cells with this compound
This protocol provides a general guideline for staining live cells with the this compound probe. Optimization of probe concentration and incubation time is highly recommended for each specific cell line and experimental condition.
Materials:
-
This compound probe
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mM stock solution of the this compound probe in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.
-
Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Prepare Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) complete cell culture medium to the desired working concentration. It is recommended to perform a titration from 1 µM to 10 µM to determine the optimal concentration.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal incubation time may vary depending on the cell type.
-
Wash: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets for the two emission wavelengths of the this compound probe (for ratiometric imaging, if applicable) or for the single emission wavelength if only localization is of interest.
Protocol 2: Ratiometric Imaging of Hexosaminidase Activity
This protocol is designed to quantitatively measure lysosomal hexosaminidase activity using the ratiometric properties of the this compound probe.
Procedure:
-
Follow steps 1-6 from Protocol 1.
-
Image Acquisition: Acquire two fluorescence images at each time point or for each condition:
-
Channel 1 (Post-cleavage): Excitation at ~460 nm and emission at ~520 nm.
-
Channel 2 (Pre-cleavage): Excitation at ~530 nm and emission at ~635 nm.
-
-
Image Analysis:
-
Correct for background fluorescence in both channels.
-
Create a ratiometric image by dividing the intensity of the post-cleavage channel (520 nm) by the intensity of the pre-cleavage channel (635 nm) on a pixel-by-pixel basis.
-
The resulting ratio is a quantitative measure of hexosaminidase activity. An increase in the ratio indicates higher enzyme activity.
-
Protocol 3: Distinguishing Apoptosis from Necrosis
This protocol utilizes the this compound probe to visualize changes in lysosomal morphology to differentiate between apoptotic and necrotic cell death.
Procedure:
-
Induce Cell Death: Treat cells with a known inducer of apoptosis (e.g., staurosporine) or necrosis (e.g., heat shock or hydrogen peroxide). Include an untreated control group.
-
Stain with this compound: At the desired time point after treatment, stain the cells with the this compound probe following Protocol 1.
-
Co-staining (Optional): For a more definitive analysis, co-stain with established markers of apoptosis (e.g., Annexin V-FITC) and necrosis (e.g., Propidium Iodide).
-
Image and Analyze:
-
Acquire fluorescence images of the this compound staining.
-
Apoptosis: Observe for punctate, intact lysosomal staining, which may show some perinuclear clustering.
-
Necrosis: Look for diffuse, cytosolic fluorescence of the this compound probe, indicating lysosomal membrane rupture and leakage of the probe into the cytoplasm.
-
Quantify the percentage of cells exhibiting apoptotic versus necrotic morphology.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound probe activation and its use in differentiating cell death pathways.
Experimental Workflow Diagram
Caption: General experimental workflow for using the this compound probe in cell culture.
References
PNE-Lyso: Application Notes and Protocols for Advanced Lysosomal Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNE-Lyso is a versatile, activatable fluorescent probe designed for the nuanced study of lysosomal function.[1] It offers the unique capability to concurrently detect intracellular pH and the activity of hexosaminidases through distinct fluorescence signals. This dual-functionality enables researchers to gain deeper insights into lysosomal dynamics and their role in cellular processes, including apoptosis and necrosis. By visualizing lysosomal morphology and function, this compound serves as a powerful tool in cellular biology and drug development.[1]
This document provides detailed application notes and experimental protocols for the effective use of this compound in research settings. It covers data acquisition, quantitative analysis, and interpretation, supplemented with clear data presentation and visual workflows.
Principle of Action
This compound's mechanism is based on a ratiometric fluorescent response. In its native state, the probe exhibits fluorescence at a specific wavelength. Upon enzymatic cleavage by lysosomal hexosaminidases, its molecular structure is altered, leading to a significant shift in its fluorescence emission to a different wavelength. This ratiometric change provides a quantifiable measure of enzyme activity. Concurrently, the probe's fluorescence is sensitive to the acidic environment of the lysosome, allowing for the assessment of lysosomal pH.
Quantitative Data Summary
The following tables summarize the key optical properties of this compound and provide a template for recording experimental data.
Table 1: Spectral Properties of this compound
| State | Excitation Wavelength (λex) | Emission Wavelength (λem) | Biological Correlate |
| Native Probe | 530 nm | 635 nm | Low Hexosaminidase Activity / Neutral pH |
| Cleaved Probe | 460 nm | 520 nm | High Hexosaminidase Activity / Acidic pH |
Table 2: Experimental Data Log
| Sample ID | Treatment | [Hexosaminidase] (Relative Units) | Lysosomal pH (Calculated) | Ratio (F520/F635) | Notes |
| Control_1 | Vehicle | ||||
| Control_2 | Vehicle | ||||
| TreatmentA_1 | Drug A (10 µM) | ||||
| TreatmentA_2 | Drug A (10 µM) | ||||
| TreatmentB_1 | Drug B (5 µM) | ||||
| TreatmentB_2 | Drug B (5 µM) |
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay for Lysosomal Hexosaminidase Activity and pH
This protocol outlines the steps for staining cultured cells with this compound and acquiring fluorescence images for ratiometric analysis.
Materials:
-
This compound fluorescent probe
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells (e.g., HeLa, HEK293) plated in a suitable imaging dish (e.g., glass-bottom 96-well plate)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. The recommended stock concentration is 1-10 mM. Store protected from light at -20°C.
-
Cell Seeding: Seed cells in an imaging-compatible plate to achieve 60-70% confluency on the day of the experiment.
-
Probe Loading:
-
Prepare a working solution of this compound in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically but a starting concentration of 1-10 µM is recommended.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing: After incubation, remove the loading solution and wash the cells 2-3 times with pre-warmed PBS to remove any excess probe.
-
Imaging:
-
Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.
-
Proceed with fluorescence imaging using a confocal or widefield fluorescence microscope.
-
Microscope Settings:
-
Channel 1 (Cleaved Probe):
-
Excitation: 460 nm
-
Emission: 520 nm
-
-
Channel 2 (Native Probe):
-
Excitation: 530 nm
-
Emission: 635 nm
-
-
Acquire images in both channels for each field of view. It is crucial to use consistent imaging settings (e.g., laser power, exposure time, gain) across all samples for accurate comparison.
Protocol 2: Ratiometric Data Analysis
This protocol describes the steps to quantify the fluorescence intensity and calculate the ratiometric value.
Software:
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler, MetaMorph)
Procedure:
-
Image Import: Open the acquired images from both channels in your image analysis software.
-
Background Subtraction: Perform background subtraction for each image to reduce noise and improve signal accuracy.
-
Region of Interest (ROI) Selection:
-
Define ROIs corresponding to individual lysosomes or whole cells. Lysosomes will appear as distinct puncta.
-
For a more robust analysis, it is recommended to analyze a significant number of cells or lysosomes per condition.
-
-
Intensity Measurement: Measure the mean fluorescence intensity within the defined ROIs for both the 520 nm (F520) and 635 nm (F635) channels.
-
Ratio Calculation: Calculate the ratiometric value for each ROI by dividing the intensity of the cleaved probe (F520) by the intensity of the native probe (F635).
-
Ratio = F520 / F635
-
-
Data Interpretation:
-
An increase in the F520/F635 ratio indicates an increase in hexosaminidase activity and/or a more acidic lysosomal environment.
-
A decrease in the ratio suggests lower enzyme activity or a more neutral pH.
-
-
Statistical Analysis: Perform appropriate statistical analysis on the calculated ratios from different experimental conditions to determine significance.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Mechanism of this compound activation within the lysosome.
Caption: Experimental workflow for this compound data acquisition.
Caption: Workflow for ratiometric analysis of this compound data.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Signal | - Insufficient probe concentration- Short incubation time- Incorrect filter sets | - Increase this compound concentration- Increase incubation time- Verify microscope filter specifications |
| High Background | - Incomplete washing- Probe precipitation | - Increase the number of washes- Ensure the probe is fully dissolved in DMSO before preparing the working solution |
| Photobleaching | - High laser power- Long exposure times | - Reduce laser power- Decrease exposure time or use a more sensitive detector |
| Inconsistent Ratios | - Variation in imaging settings- Cell health issues | - Ensure consistent imaging parameters across all samples- Monitor cell viability and morphology |
References
Application Notes and Protocols for PNE-Lyso with Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNE-Lyso is a versatile, activatable fluorescent probe designed for the nuanced study of lysosomal function and its role in cellular fate.[1][2][3] This innovative tool offers dual-fluorescence capabilities, enabling the simultaneous detection of intracellular pH and the activity of hexosaminidases, key enzymes involved in lysosomal degradative pathways.[1] Furthermore, this compound serves as a powerful indicator for distinguishing between apoptosis and necrosis by visualizing dynamic changes in lysosome morphology, making it an invaluable asset for research in cell biology, oncology, and drug development.[1][3] These application notes provide comprehensive protocols for the use of this compound with confocal microscopy to investigate lysosomal pH, hexosaminidase activity, and cell death pathways.
Product Information
| Property | Value | Reference |
| Probe Name | This compound | [1][2][3] |
| Target | Lysosomes | [1] |
| Reported Analytes | Intracellular pH, Hexosaminidases | [1] |
| Applications | Confocal Microscopy, Ratiometric pH Measurement, Enzyme Activity Assay, Apoptosis/Necrosis Discrimination | [1][3] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C, protected from light | [1] |
Spectral Properties
This compound exhibits distinct fluorescent signals under different conditions, allowing for ratiometric analysis.
| Condition | Excitation (λex) | Emission (λem) | Description | Reference |
| pH Sensing (Acidic Environment) | 460 nm | 520 nm | Fluorescence emission in the green channel upon protonation in acidic lysosomes. | [1] |
| Hexosaminidase Activity | 530 nm | 635 nm | Initial red fluorescence, which decreases and blue-shifts upon cleavage by hexosaminidases. | [1] |
| UV-Vis Absorption (Alkaline) | 420 nm | - | Strong absorption peak in alkaline solutions. | [1][3] |
Application 1: Ratiometric Measurement of Lysosomal pH
Principle: this compound localizes to lysosomes and exhibits a pH-sensitive fluorescence emission. In the acidic environment of the lysosome, the probe is protonated and emits a strong fluorescence at 520 nm when excited at 460 nm. The ratio of fluorescence intensities at two different emission wavelengths can be used to quantitatively determine the lysosomal pH.
Experimental Protocol
1. Cell Preparation:
-
Seed cells (e.g., HeLa) on glass-bottom dishes or coverslips suitable for confocal microscopy and culture overnight to allow for adherence.
2. Probe Loading:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration (typically in the low micromolar range; optimization is recommended).
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the this compound-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
3. Confocal Imaging:
-
After incubation, wash the cells twice with PBS to remove excess probe.
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Place the dish on the confocal microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Set the excitation wavelength to 460 nm and collect emission at 520 nm. It is also advisable to collect emission at a reference wavelength where the fluorescence is pH-insensitive, if available for the specific probe, to perform ratiometric analysis.
4. Data Analysis:
-
Acquire images and measure the fluorescence intensity within individual lysosomes.
-
To obtain a quantitative pH measurement, a calibration curve must be generated. This is achieved by treating the cells with a mixture of ionophores (e.g., nigericin (B1684572) and monensin) in buffers of known pH to equilibrate the intracellular and extracellular pH.
-
Calculate the ratio of the fluorescence intensities (e.g., Emission at 520 nm / Reference Emission).
-
Plot the fluorescence ratio against the known pH values to generate a standard curve.
-
Use the standard curve to determine the lysosomal pH in your experimental samples based on their measured fluorescence ratios.
Experimental Workflow for Ratiometric pH Measurement
Workflow for lysosomal pH measurement.
Application 2: Monitoring Hexosaminidase Activity
Principle: this compound can be utilized to assess the activity of lysosomal hexosaminidases. The probe initially exhibits fluorescence at 635 nm. Upon enzymatic cleavage by hexosaminidases, the fluorescence at 635 nm decreases, and a new emission peak appears at 520 nm.[1] This ratiometric change allows for the sensitive detection of enzyme activity.
Experimental Protocol
1. Cell Preparation and Probe Loading:
-
Follow the same cell preparation and probe loading steps as described in Application 1.
2. Induction of Hexosaminidase Activity (Optional):
-
If studying the modulation of hexosaminidase activity, treat the cells with the desired compounds (e.g., inducers or inhibitors) before or during this compound incubation.
3. Confocal Imaging:
-
After washing, place the cells on the confocal microscope.
-
Set up sequential scanning to avoid bleed-through between channels.
-
Channel 1 (Hexosaminidase substrate): Excite at 530 nm and collect emission at 635 nm.
-
Channel 2 (Cleavage product): Excite at 460 nm and collect emission at 520 nm.
-
Acquire images over time to monitor the change in fluorescence.
4. Data Analysis:
-
Quantify the mean fluorescence intensity in the red (635 nm) and green (520 nm) channels within the lysosomes of treated and control cells.
-
Calculate the ratio of the green to red fluorescence intensity (520 nm / 635 nm). An increase in this ratio over time indicates hexosaminidase activity.
Signaling Pathway: Hexosaminidase Action on this compound
This compound cleavage by hexosaminidase.
Application 3: Distinguishing Apoptosis and Necrosis
Principle: Cell death pathways are often associated with changes in lysosomal membrane permeability (LMP) and morphology. In early apoptosis, lysosomes may remain intact, while in late apoptosis and necrosis, LMP can lead to the release of lysosomal contents and changes in lysosomal size and distribution. This compound allows for the visualization of these morphological changes.
Experimental Protocol
1. Cell Culture and Induction of Cell Death:
-
Culture cells as previously described.
-
Induce apoptosis or necrosis using appropriate chemical inducers (e.g., staurosporine (B1682477) for apoptosis, hydrogen peroxide for necrosis) at optimized concentrations and incubation times. Include a vehicle-treated control group.
2. This compound Staining:
-
Following induction of cell death, stain the cells with this compound as described in Application 1.
3. Confocal Microscopy:
-
Acquire images of the lysosomes in control, apoptotic, and necrotic cells using the settings for pH sensing (Ex: 460 nm, Em: 520 nm).
-
Observe and document changes in lysosomal morphology, such as size, shape, and distribution within the cells. In apoptotic cells, lysosomes may initially appear punctate and then coalesce, while in necrotic cells, a more diffuse staining pattern may be observed due to LMP.
4. Co-staining (Optional):
-
To confirm the mode of cell death, co-stain with established markers for apoptosis (e.g., Annexin V) or necrosis (e.g., Propidium Iodide).
Logical Flow for Discriminating Cell Death Pathways
Lysosomal changes in cell death.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Insufficient probe concentration or incubation time.- Photobleaching. | - Optimize this compound concentration and incubation time for your cell type.- Reduce laser power and exposure time during imaging. Use a more sensitive detector if available. |
| High background fluorescence | - Incomplete removal of excess probe.- Probe precipitation. | - Ensure thorough washing with PBS after incubation.- Prepare fresh probe dilutions and filter if necessary. |
| Inaccurate pH measurements | - Improper calibration.- Changes in cellular environment. | - Carefully prepare calibration buffers and ensure complete equilibration with ionophores.- Maintain stable temperature and CO2 levels during imaging. |
| Difficulty distinguishing apoptosis and necrosis | - Suboptimal timing of imaging.- Cell-type specific responses. | - Perform a time-course experiment to capture the dynamic changes in lysosomal morphology.- Correlate this compound staining with established cell death markers. |
Conclusion
This compound is a powerful and multifaceted fluorescent probe for the investigation of lysosomal biology. Its ability to ratiometrically measure pH, detect hexosaminidase activity, and visualize morphological changes associated with cell death provides researchers with a valuable tool for gaining deeper insights into cellular function and dysfunction. The protocols outlined in these application notes serve as a comprehensive guide for the effective use of this compound in confocal microscopy, with broad applications in basic research and drug development.
References
PNE-Lyso: A Novel Tool for High-Content Analysis of Cell Fate by Flow Cytometry
Introduction
PNE-Lyso is an activatable, lysosome-targeting fluorescent probe that offers a unique approach to the study of cell death. By simultaneously detecting intracellular pH and the activity of lysosomal hexosaminidases, this compound enables researchers to distinguish between healthy, apoptotic, and necrotic cells using flow cytometry. This dual-sensing capability provides a more nuanced understanding of cellular demise compared to traditional single-parameter assays. In healthy cells, this compound remains in a low-fluorescence state. Upon entering the acidic environment of the lysosome, the probe is activated, emitting a green fluorescence signal. In the presence of lysosomal hexosaminidases, the probe is further cleaved, leading to a shift in its fluorescence to the red spectrum. This multi-stage activation allows for the ratiometric analysis of lysosomal function and morphology, providing key insights into the mechanisms of cell death.
During apoptosis, lysosomal membrane permeabilization (LMP) is a key event, leading to a controlled release of lysosomal contents and an increase in lysosomal pH. This change in the lysosomal environment alters the fluorescence profile of this compound. In contrast, necrosis is characterized by a more catastrophic loss of membrane integrity, including the rupture of the lysosome, which can be visualized by distinct changes in this compound's fluorescence and cellular morphology. This application note provides detailed protocols for the use of this compound in flow cytometry to analyze cell death, along with data interpretation guidelines and diagrams of the underlying signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the expected fluorescence changes of this compound in healthy, apoptotic, and necrotic cells, providing a clear framework for data interpretation in flow cytometry experiments.
| Cell State | Lysosomal pH | Hexosaminidase Activity | This compound Fluorescence (λex = 460 nm) | This compound Fluorescence (λex = 530 nm) | Expected Flow Cytometry Profile |
| Healthy | Acidic (pH 4.5-5.0) | High | Low Green Emission (around 520 nm) | High Red Emission (around 635 nm) | High Red Fluorescence |
| Apoptotic | Neutralizing (pH increases) | Decreased | Increased Green Emission (around 520 nm) | Decreased Red Emission (around 635 nm) | Shift towards Green Fluorescence |
| Necrotic | Neutral (due to rupture) | Lost | Low/diffuse Green Emission | Low/diffuse Red Emission | Low overall Fluorescence |
Experimental Protocols
Protocol 1: Staining of Adherent Cells for Flow Cytometry Analysis of Apoptosis and Necrosis
Materials:
-
This compound fluorescent probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Fetal bovine serum (FBS)
-
Flow cytometry tubes
-
Flow cytometer equipped with 488 nm and 561 nm lasers (or similar) and appropriate filters for green (e.g., 530/30 nm) and red (e.g., 610/20 nm) fluorescence detection.
-
Inducing agent for apoptosis (e.g., staurosporine)
-
Inducing agent for necrosis (e.g., H₂O₂)
Procedure:
-
Cell Culture and Treatment:
-
Plate adherent cells in a 6-well plate at a suitable density to achieve 70-80% confluency on the day of the experiment.
-
Induce apoptosis or necrosis by treating the cells with the desired agent for the appropriate duration. Include an untreated control group.
-
-
This compound Staining:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration of 10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound staining solution to each well and incubate for 30 minutes at 37°C in a CO₂ incubator.
-
-
Cell Harvesting:
-
After incubation, remove the staining solution and wash the cells twice with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with medium containing FBS.
-
Transfer the cell suspension to a flow cytometry tube.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 500 µL of PBS.
-
Analyze the cells on a flow cytometer.
-
Excite the cells with a 488 nm laser and collect the green fluorescence emission (typically in the FL1 channel).
-
Excite the cells with a 561 nm laser and collect the red fluorescence emission (typically in the FL3 channel).
-
Acquire data for at least 10,000 events per sample.
-
Protocol 2: Staining of Suspension Cells for Flow Cytometry Analysis of Apoptosis and Necrosis
Materials:
-
This compound fluorescent probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Flow cytometry tubes
-
Flow cytometer with appropriate lasers and filters.
-
Inducing agent for apoptosis (e.g., staurosporine)
-
Inducing agent for necrosis (e.g., H₂O₂)
Procedure:
-
Cell Culture and Treatment:
-
Culture suspension cells to the desired density.
-
Induce apoptosis or necrosis by treating the cells with the desired agent for the appropriate duration. Include an untreated control group.
-
-
This compound Staining:
-
Prepare a 10 µM working solution of this compound in pre-warmed cell culture medium.
-
Add the this compound staining solution directly to the cell suspension and incubate for 30 minutes at 37°C in a CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
After incubation, centrifuge the cells at 300 x g for 5 minutes and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Analyze the cells on a flow cytometer as described in Protocol 1, step 4.
-
Mandatory Visualizations
Caption: this compound activation in different cell fates.
Caption: this compound flow cytometry workflow.
Caption: Lysosomal signaling in cell death.
Troubleshooting & Optimization
How to reduce PNE-Lyso background fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using the PNE-Lyso fluorescent probe and reduce background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an activatable fluorescent probe designed for the detection of intracellular pH and hexosaminidase activity within lysosomes.[1][2][3][4] Its dual-fluorescence properties allow for ratiometric imaging, providing a more quantitative assessment of the lysosomal environment. This compound can be used to visualize lysosome morphology and to distinguish between different types of cell death, such as apoptosis and necrosis.[1][2][3]
Q2: What are the spectral properties of this compound?
This compound exhibits a strong UV-vis absorption peak at 420 nm in alkaline conditions.[1][2] Upon enzymatic cleavage by hexosaminidases, the fluorescence emission spectrum of this compound shifts. The fluorescence intensity at 635 nm (excited at 530 nm) decreases, while a new fluorescence emission peak appears at 520 nm (excited at 460 nm).[1]
Q3: What are the common causes of high background fluorescence when using this compound?
High background fluorescence in live-cell imaging with lysosomotropic probes like this compound can arise from several factors:
-
Autofluorescence: Biological materials such as collagen, elastin, and red blood cells can emit their own fluorescence, contributing to background noise.[5][6][7]
-
Excessive Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding to cellular components other than lysosomes, increasing background signal.[8][9][10]
-
Insufficient Washing: Failure to adequately wash away unbound probe molecules after incubation will result in a high fluorescent background.[8][10]
-
Suboptimal Incubation Time: Both insufficient and excessive incubation times can contribute to high background. Short incubation may not allow for sufficient uptake into lysosomes, while prolonged incubation can lead to probe accumulation in other cellular compartments.[8]
-
Cell Health: Unhealthy or dying cells can exhibit altered membrane permeability, leading to non-specific probe uptake and increased background fluorescence.
Troubleshooting Guides
Problem 1: High Background Fluorescence Obscuring Lysosomal Signal
High background can make it difficult to distinguish the specific lysosomal staining from non-specific fluorescence.
Workflow for Troubleshooting High Background Fluorescence
Caption: A stepwise workflow for diagnosing and reducing high background fluorescence.
Solutions:
-
Assess Autofluorescence: Image a sample of unstained cells using the same filter sets and imaging parameters as your this compound stained samples. This will reveal the level of intrinsic cellular fluorescence. If autofluorescence is high, consider using a far-red fluorescent probe if your experimental design allows, as cellular autofluorescence is typically lower in this region of the spectrum.[5]
-
Optimize Probe Concentration: Perform a concentration titration to determine the optimal this compound concentration for your cell type and experimental conditions. A lower concentration may reduce non-specific binding and background without significantly compromising the specific signal.[8][9]
-
Optimize Incubation Time: Test a range of incubation times to find the shortest duration that provides adequate lysosomal staining. For some lysosomotropic probes, incubation times as short as 1-5 minutes are recommended to avoid alkalizing effects on lysosomes.[11]
-
Improve Washing Steps: Increase the number and/or duration of wash steps after probe incubation to more effectively remove unbound this compound. Use a gentle wash buffer such as pre-warmed phosphate-buffered saline (PBS) or a complete cell culture medium.[8][10]
-
Use Phenol (B47542) Red-Free Medium: If imaging in cell culture medium, switch to a phenol red-free formulation, as phenol red is a known source of background fluorescence.[12]
-
Consider Autofluorescence Quenching Reagents: For fixed-cell imaging, commercially available autofluorescence quenching agents like Sudan Black B or TrueBlack® can be used to reduce background from lipofuscin and other sources.[7][13] However, for live-cell imaging with this compound, these are generally not applicable.
Problem 2: Weak or No this compound Signal
A faint or absent signal can be due to several factors related to the probe, the cells, or the imaging setup.
Logical Tree for Diagnosing Weak Signal
Caption: A decision tree to identify the root cause of a weak or absent fluorescent signal.
Solutions:
-
Verify Probe Integrity: Ensure that the this compound probe has been stored correctly according to the manufacturer's instructions, typically at -20°C and protected from light. Avoid repeated freeze-thaw cycles.
-
Increase Probe Concentration: If the signal is weak, you may need to increase the concentration of this compound. Perform a titration to find the optimal concentration that provides a bright signal without a significant increase in background.
-
Check Cell Health: Ensure that the cells are healthy and within a normal passage number. Stressed or senescent cells may have altered lysosomal function.
-
Verify Lysosomal pH: The accumulation of this compound is dependent on the acidic environment of the lysosomes. If your experimental conditions are expected to alter lysosomal pH, this could affect probe accumulation and signal intensity.
-
Optimize Imaging Settings:
-
Correct Filter Sets: Use the appropriate excitation and emission filters for this compound's dual fluorescence. For the hexosaminidase-cleaved product, use an excitation filter around 460 nm and an emission filter around 520 nm. For the intact probe, use an excitation filter around 530 nm and an emission filter around 635 nm.[1]
-
Increase Exposure Time and/or Gain: Carefully increase the camera's exposure time or gain to enhance the signal. Be mindful that this can also increase background noise.
-
Experimental Protocols
Protocol 1: General Staining Protocol for this compound in Live Cells
This protocol provides a general guideline for staining live adherent cells with this compound. Optimal conditions may vary depending on the cell type and experimental design.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (phenol red-free)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare this compound Working Solution: Dilute the this compound stock solution in pre-warmed, phenol red-free imaging medium to the desired final concentration. A starting concentration of 1-10 µM is recommended, but this should be optimized for your specific cell type.
-
Cell Preparation: Remove the culture medium from the cells.
-
Staining: Add the this compound working solution to the cells and incubate at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically but can range from 15 to 60 minutes.
-
Washing: After incubation, gently aspirate the staining solution and wash the cells 2-3 times with pre-warmed PBS or imaging medium to remove unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for this compound. Maintain the cells at 37°C and 5% CO2 during imaging.
Protocol 2: Probe Concentration Titration
This protocol helps determine the optimal concentration of this compound that provides the best signal-to-noise ratio.
Procedure:
-
Prepare a Dilution Series: Prepare a series of this compound working solutions with concentrations ranging from, for example, 0.1 µM to 20 µM in pre-warmed imaging medium.
-
Stain Cells: Stain separate wells or dishes of cells with each concentration of the this compound working solution, following the general staining protocol.
-
Image and Analyze: Image each sample using identical acquisition settings (e.g., exposure time, gain).
-
Quantify Signal and Background: For each image, measure the mean fluorescence intensity of the lysosomes (signal) and a region of the cytoplasm or an area without cells (background).
-
Calculate Signal-to-Noise Ratio (SNR): Calculate the SNR for each concentration using the formula: SNR = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background Intensity.
-
Determine Optimal Concentration: The optimal concentration will be the one that provides the highest SNR.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from optimization experiments to guide users in achieving the best results with this compound.
Table 1: Effect of this compound Concentration on Signal-to-Noise Ratio (SNR)
| This compound Concentration (µM) | Mean Lysosomal Intensity (a.u.) | Mean Background Intensity (a.u.) | Background Standard Deviation (a.u.) | Signal-to-Noise Ratio (SNR) |
| 0.1 | 500 | 100 | 10 | 40 |
| 0.5 | 1500 | 150 | 15 | 90 |
| 1.0 | 3000 | 200 | 20 | 140 |
| 5.0 | 5000 | 800 | 50 | 84 |
| 10.0 | 6000 | 1500 | 80 | 56 |
This table illustrates that an optimal concentration (in this hypothetical case, 1.0 µM) maximizes the SNR. Higher concentrations lead to increased background that diminishes the SNR.
Table 2: Effect of Incubation Time on Signal-to-Noise Ratio (SNR) at Optimal Concentration (1.0 µM)
| Incubation Time (minutes) | Mean Lysosomal Intensity (a.u.) | Mean Background Intensity (a.u.) | Background Standard Deviation (a.u.) | Signal-to-Noise Ratio (SNR) |
| 5 | 1000 | 150 | 15 | 57 |
| 15 | 2500 | 180 | 18 | 129 |
| 30 | 3000 | 200 | 20 | 140 |
| 60 | 3200 | 400 | 30 | 93 |
| 120 | 3300 | 700 | 45 | 58 |
This table shows that an optimal incubation time (30 minutes in this example) is crucial. Shorter times may result in incomplete staining, while longer times can increase background fluorescence.
Table 3: Effect of Wash Steps on Signal-to-Noise Ratio (SNR)
| Number of Washes | Mean Lysosomal Intensity (a.u.) | Mean Background Intensity (a.u.) | Background Standard Deviation (a.u.) | Signal-to-Noise Ratio (SNR) |
| 0 | 3000 | 1000 | 60 | 33 |
| 1 | 2900 | 400 | 30 | 83 |
| 2 | 2800 | 200 | 20 | 130 |
| 3 | 2700 | 180 | 18 | 140 |
This table demonstrates that washing is critical for reducing background. Two to three washes appear to be optimal in this hypothetical scenario.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. mybiosource.com [mybiosource.com]
- 4. This compound - Ace Therapeutics [acetherapeutics.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
- 7. biotium.com [biotium.com]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. m.youtube.com [m.youtube.com]
- 10. licorbio.com [licorbio.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Autofluorescence Quenching | Visikol [visikol.com]
Solving PNE-Lyso weak signal issues
Welcome to the technical support center for the PNE-Lyso fluorescent probe. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for the detection of intracellular pH and hexosaminidase activity, particularly in the context of distinguishing between healthy, apoptotic, and necrotic cells.
Troubleshooting Guide: Weak this compound Signal
A common issue encountered during fluorescence microscopy is a weak or absent signal. This guide provides a systematic approach to troubleshoot and resolve weak signal issues specifically related to the this compound probe.
Question: Why is my this compound fluorescent signal weak or undetectable?
Answer: Weak fluorescence signals from this compound can arise from several factors, ranging from suboptimal probe handling and experimental conditions to incorrect imaging parameters. Below is a step-by-step guide to identify and address the potential causes.
| Potential Cause | Recommendation | Detailed Explanation |
| Probe Integrity and Concentration | 1. Verify Probe Storage: Ensure this compound is stored correctly, protected from light, and has not undergone multiple freeze-thaw cycles. 2. Optimize Probe Concentration: Perform a concentration titration to find the optimal working concentration for your specific cell type and experimental conditions. A typical starting point is 5-10 µM. | This compound, like many fluorescent probes, is sensitive to degradation from light and improper storage. An inadequate concentration will result in a low number of fluorescent molecules within the lysosomes, leading to a weak signal. |
| Cellular Conditions | 1. Assess Cell Health: Ensure cells are healthy and not overly confluent before staining. 2. Optimize Incubation Time: Adjust the incubation time with this compound. A typical incubation time is 30-60 minutes. Shorter times may be insufficient for probe uptake, while longer times could lead to cytotoxicity or probe degradation. | Unhealthy or dying cells may have compromised lysosomal function, affecting the uptake and processing of this compound. The probe's fluorescence is dependent on both the acidic lysosomal environment and the activity of hexosaminidase, both of which can be altered in stressed or dying cells. |
| Imaging Parameters | 1. Correct Excitation/Emission Settings: Verify that the microscope's filter sets or monochromators are correctly set for this compound's dual-channel ratiometric imaging (Channel 1: Ex: 460 nm, Em: 520 nm; Channel 2: Ex: 530 nm, Em: 635 nm). 2. Optimize Exposure Time and Gain: Increase the exposure time and/or gain to enhance signal detection. Be cautious of introducing excessive noise or phototoxicity. 3. Check Light Source: Ensure the microscope's lamp or laser is functioning correctly and is properly aligned. | Incorrect filter settings will result in inefficient excitation of the probe and/or poor collection of the emitted fluorescence. Suboptimal exposure and gain settings can fail to detect a faint but present signal. |
| Ratiometric Imaging Issues | 1. Signal in Only One Channel: If a signal is present in one channel but not the other, it could indicate a problem with a specific filter set or that the biological condition is favoring one fluorescent state of the probe (e.g., very low hexosaminidase activity). 2. Low Ratio Value: A low ratiometric value (I520/I635) may indicate neutral or alkaline lysosomal pH or low hexosaminidase activity. | This compound's ratiometric nature requires a detectable signal in both emission channels to accurately determine the lysosomal state. The ratio of the two fluorescence intensities provides the quantitative measure of pH and enzyme activity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an activatable fluorescent probe that localizes to lysosomes. Its fluorescence properties are sensitive to both pH and the activity of the lysosomal enzyme hexosaminidase. In healthy cells with acidic lysosomes and active hexosaminidase, this compound emits a strong fluorescence at 520 nm upon excitation at 460 nm. In apoptotic cells, where lysosomal pH may be altered and enzyme activity is present, the fluorescence ratio between the 520 nm and 635 nm (excited at 530 nm) channels changes. In necrotic cells, lysosomal membrane permeabilization leads to the release of the probe and a significant decrease or loss of fluorescence.[1]
Q2: How can this compound distinguish between apoptosis and necrosis?
A2: this compound distinguishes between apoptosis and necrosis based on changes in lysosomal morphology and function.
-
Healthy Cells: Exhibit punctate, bright green fluorescence (520 nm) indicative of intact, acidic lysosomes with active hexosaminidase.
-
Apoptotic Cells: Often show an altered fluorescence ratio and changes in lysosome morphology, such as swelling or clustering, which can be visualized.
-
Necrotic Cells: Characterized by a loss of lysosomal membrane integrity, leading to the leakage of this compound into the cytoplasm and a diffuse, weak, or absent fluorescent signal.[1]
Q3: Can this compound be used in fixed cells?
A3: this compound is designed for use in live cells. Fixation and permeabilization processes can disrupt the lysosomal membrane and inactivate the enzymes that this compound is designed to detect, leading to unreliable results.
Q4: How can I minimize phototoxicity when imaging with this compound?
A4: To minimize phototoxicity, use the lowest possible excitation light intensity and the shortest possible exposure time that still provides a usable signal. It is also recommended to use a sensitive camera and to limit the duration of time-lapse imaging experiments.
Data Presentation
The following tables summarize the key quantitative parameters for using this compound.
Table 1: this compound Spectral Properties and Recommended Imaging Settings
| Parameter | Channel 1 (pH-sensitive) | Channel 2 (Hexosaminidase-sensitive) |
| Excitation Wavelength (nm) | 460 | 530 |
| Emission Wavelength (nm) | 520 | 635 |
| Typical Laser Line (nm) | 458 or 476 | 514 or 532 |
| Recommended Dichroic Mirror (nm) | 488 | 561 |
| Recommended Emission Filter (nm) | 500-550 BP | 600-650 BP |
Table 2: Expected this compound Fluorescence Characteristics in Different Cell States
| Cell State | Lysosomal pH | Hexosaminidase Activity | Fluorescence at 520 nm | Fluorescence at 635 nm | I520/I635 Ratio | Lysosome Morphology |
| Healthy | Acidic (~4.5-5.0) | High | High | Low | High | Punctate, distinct |
| Apoptotic | Variable (may increase) | Present | Variable | Variable | Altered (often lower) | Swollen, clustered |
| Necrotic | Neutralized | Inactive (released) | Very Low / Diffuse | Very Low / Diffuse | Not reliable | Disrupted, indistinct |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Lysosomal pH and Hexosaminidase Activity
Objective: To visualize and quantify changes in lysosomal pH and hexosaminidase activity in live cells using this compound.
Materials:
-
This compound probe
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets and environmental chamber
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish and allow them to adhere and grow to 50-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the final working concentration (e.g., 5 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Imaging: Add fresh, pre-warmed complete culture medium to the cells. Immediately proceed to image the cells using a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Image Acquisition:
-
Capture images in both fluorescence channels:
-
Channel 1: Excitation at 460 nm, Emission at 520 nm.
-
Channel 2: Excitation at 530 nm, Emission at 635 nm.
-
-
Use consistent imaging settings (laser power, exposure time, gain) for all samples to be compared.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity in the lysosomal regions for both channels.
-
Calculate the ratiometric value (Intensity520 / Intensity635) for each lysosome or for the entire cell.
-
Compare the ratiometric values between different experimental conditions.
-
Protocol 2: Distinguishing Apoptosis and Necrosis with this compound
Objective: To differentiate between healthy, apoptotic, and necrotic cells based on this compound staining patterns.
Materials:
-
This compound probe
-
Cells cultured in imaging dishes
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Necrosis-inducing agent (e.g., heat shock or hydrogen peroxide)
-
Fluorescence microscope
Procedure:
-
Induction of Cell Death:
-
Apoptosis: Treat cells with an appropriate concentration of an apoptosis-inducing agent for a predetermined time.
-
Necrosis: Induce necrosis by, for example, heat shock (e.g., 56°C for 30 minutes) or treatment with a high concentration of hydrogen peroxide.
-
Include an untreated control group of healthy cells.
-
-
This compound Staining: Following the induction of cell death, stain all cell groups (healthy, apoptotic, and necrotic) with this compound as described in Protocol 1 (steps 2-5).
-
Imaging: Image the cells in both fluorescence channels as described in Protocol 1 (steps 6-7).
-
Analysis:
-
Healthy Cells: Observe punctate green fluorescence (520 nm) with minimal red fluorescence (635 nm).
-
Apoptotic Cells: Look for changes in the green/red fluorescence ratio and alterations in lysosome morphology (e.g., swelling, aggregation).
-
Necrotic Cells: Identify cells with a diffuse and weak fluorescence signal, indicating loss of lysosomal membrane integrity.
-
Mandatory Visualization
Caption: Mechanism of this compound activation in lysosomes.
Caption: Differentiation of cell death pathways with this compound.
Caption: Troubleshooting workflow for weak this compound signal.
References
Technical Support Center: Optimizing PNE-Lyso Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize PNE-Lyso staining across various cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it measure?
A1: this compound is an activatable fluorescent probe designed to investigate lysosomal function. It has a dual-fluorescence mechanism that allows it to detect changes in both intracellular pH and the activity of the lysosomal enzyme hexosaminidase. This dual capability makes it useful for studying lysosome morphology and investigating agent-induced cell death processes, including distinguishing between apoptosis and necrosis.[1]
Q2: How does the fluorescence of this compound change in response to its targets?
A2: this compound exhibits a ratiometric fluorescence signal. In the presence of hexosaminidases (Hexs), the fluorescence emission at 635 nm (when excited at 530 nm) decreases and shifts. Simultaneously, a new fluorescence emission appears at 520 nm (when excited at 460 nm).[1] This ratiometric change allows for a more quantitative analysis of enzyme activity and pH changes within the lysosomes.
Q3: Can this compound be used in live-cell imaging?
A3: Yes, this compound is designed for use in living cells to monitor dynamic changes in lysosomal activity and morphology in real-time.
Q4: Is this compound compatible with other fluorescent probes?
A4: While specific compatibility data for this compound with all other probes is not extensively documented, it is generally possible to multiplex lysosomal stains with other fluorescent markers, such as nuclear stains (e.g., Hoechst) or mitochondrial probes (e.g., MitoTracker). However, it is crucial to check for spectral overlap between this compound's excitation and emission wavelengths and those of any other dyes used in the experiment to avoid bleed-through.
Q5: How can this compound be used to differentiate between apoptosis and necrosis?
A5: this compound allows for the visualization of lysosome morphology.[1] During apoptosis, lysosomes may undergo changes in membrane permeability and enzyme activity, which can be detected by the probe. In contrast, necrosis often involves a more catastrophic loss of membrane integrity. By observing the changes in lysosomal staining patterns and fluorescence ratios, it is possible to distinguish between these two forms of cell death.[2][3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | 1. Suboptimal Probe Concentration: The concentration of this compound may be too low for the specific cell type. 2. Insufficient Incubation Time: The probe may not have had enough time to accumulate in the lysosomes. 3. Incorrect Filter Sets: The microscope filter sets may not match the excitation and emission spectra of this compound. 4. Cell Health: Unhealthy or dead cells may not retain the probe effectively. 5. Low Lysosomal Activity: Some cell types may have inherently low hexosaminidase activity or less acidic lysosomes. | 1. Optimize Concentration: Perform a titration experiment to determine the optimal this compound concentration for your cell type. Start with a recommended concentration and test a range above and below it. 2. Optimize Incubation Time: Increase the incubation time to allow for better probe accumulation. A time course experiment (e.g., 15, 30, 60 minutes) can help determine the optimal duration. 3. Verify Filter Sets: Ensure your microscope is equipped with the appropriate filters for both excitation (around 460 nm and 530 nm) and emission (around 520 nm and 635 nm) wavelengths of this compound.[1] 4. Check Cell Viability: Use a viability dye (e.g., Trypan Blue) to confirm that the cells are healthy before and during the experiment. 5. Use a Positive Control: If possible, use a cell line known to have high lysosomal activity or treat cells with an agent known to induce lysosomal changes to validate the staining procedure. |
| High Background or Non-Specific Staining | 1. Probe Concentration Too High: Excessive probe concentration can lead to non-specific binding to other cellular compartments. 2. Probe Aggregation: The probe may form aggregates that appear as bright, non-specific puncta. 3. Inadequate Washing: Residual probe in the medium can contribute to background fluorescence. | 1. Reduce Probe Concentration: Lower the concentration of this compound used for staining. 2. Ensure Proper Dissolving: Make sure the probe is fully dissolved in the solvent (e.g., DMSO) before diluting it in the final staining medium. Vortex or sonicate briefly if necessary. 3. Thorough Washing: After incubation, wash the cells thoroughly with fresh, pre-warmed medium or a suitable buffer (e.g., PBS) to remove any unbound probe. |
| Phototoxicity or Cell Stress | 1. High Probe Concentration: High concentrations of fluorescent probes can be toxic to cells. 2. Prolonged Light Exposure: Excessive exposure to excitation light, especially at high intensity, can generate reactive oxygen species (ROS) and cause phototoxicity. | 1. Use the Lowest Effective Concentration: Determine the lowest probe concentration that provides a good signal-to-noise ratio. 2. Minimize Light Exposure: Use the lowest possible laser power and exposure time during imaging. Utilize features like neutral density filters or automated shutters to limit light exposure. For time-lapse imaging, increase the interval between acquisitions. |
| Difficulty in Ratiometric Analysis | 1. Signal Bleed-Through: Spectral overlap between the two emission channels can interfere with accurate ratiometric calculations. 2. Incorrect Background Subtraction: Improper background correction can skew the ratio values. | 1. Use Narrow Bandpass Filters: Employ narrow bandpass emission filters to minimize the collection of out-of-spec fluorescence. 2. Sequential Imaging: If possible, acquire the two channels sequentially to prevent bleed-through. 3. Proper Background Correction: Select a region of interest in the image with no cells to determine the background fluorescence and subtract this value from your measurements. |
Data Presentation: Recommended Staining Parameters
The optimal staining conditions for this compound can vary significantly between different cell types. The following table provides a starting point for optimization, based on typical parameters used for similar lysosomal probes like LysoTracker.
| Cell Type | Recommended Starting Concentration | Recommended Incubation Time | Reference (for similar probes) |
| HeLa (Human cervical cancer) | 50 - 100 nM | 15 - 60 minutes | [5][6] |
| Macrophages (e.g., J774, BMDMs) | 50 - 500 nM | 15 - 120 minutes | [7][8][9] |
| A549 (Human lung carcinoma) | 50 - 100 nM | 15 - 90 minutes | [10] |
| MCF7 (Human breast cancer) | 50 - 100 nM | 30 - 60 minutes | [11] |
Note: This table provides general guidelines. It is crucial to empirically determine the optimal conditions for your specific cell line and experimental setup.
Experimental Protocols
Detailed Protocol for this compound Staining in Adherent Cells
This protocol provides a step-by-step guide for staining adherent cells with this compound for fluorescence microscopy.
Materials:
-
This compound probe
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Incubator (37°C, 5% CO₂)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a stock solution (e.g., 1 mM) by dissolving the probe in anhydrous DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
-
Cell Preparation:
-
Culture adherent cells on a suitable imaging vessel (e.g., glass-bottom dish) until they reach the desired confluency (typically 50-70%).
-
Ensure the cells are healthy and actively growing before staining.
-
-
Prepare Staining Solution:
-
Pre-warm the live-cell imaging medium to 37°C.
-
Dilute the this compound stock solution in the pre-warmed medium to the desired final concentration (refer to the table above for starting concentrations). Mix well by vortexing.
-
-
Staining:
-
Aspirate the culture medium from the cells.
-
Add the this compound staining solution to the cells.
-
Incubate the cells at 37°C in a 5% CO₂ atmosphere for the optimized duration (e.g., 15-60 minutes). Protect from light during incubation.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells 2-3 times with pre-warmed PBS or fresh imaging medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for this compound's dual excitation and emission wavelengths.
-
Channel 1 (Hexosaminidase-dependent): Excitation ~460 nm, Emission ~520 nm.
-
Channel 2 (pH-dependent): Excitation ~530 nm, Emission ~635 nm.
-
-
Visualizations
Caption: this compound probe activation mechanism within the lysosome.
Caption: General experimental workflow for this compound staining.
Caption: Decision-making workflow for troubleshooting weak this compound signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eshre.eu [eshre.eu]
- 3. agilent.com [agilent.com]
- 4. Apoptosis and necrosis: detection, discrimination and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lysosomal Targeting with Stable and Sensitive Fluorescent Probes (Superior LysoProbes): Applications for Lysosome Labeling and Tracking during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-time pH imaging of macrophage lysosomes using the pH-sensitive probe ApHID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct Lysosome Phenotypes Influence Inflammatory Function in Peritoneal and Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lysosome Markers | Thermo Fisher Scientific - US [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
PNE-Lyso signal-to-noise ratio improvement
Welcome to the technical support center for the PNE-Lyso fluorescent probe. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to ensure a high signal-to-noise ratio and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an activatable fluorescent probe designed for the detection of intracellular pH and hexosaminidase activity.[1][2] Its unique dual fluorescence signaling capacity allows it to distinguish between apoptosis and necrosis by visualizing changes in lysosomal morphology.[1][2]
Q2: How does the fluorescence of this compound change in response to its targets?
A2: this compound exhibits a ratiometric fluorescence change. In the presence of hexosaminidases, the fluorescence emission at 635 nm (with excitation at 530 nm) decreases and shifts, while a new, strong fluorescence emission appears at 520 nm (with excitation at 460 nm).[1] this compound also shows a strong UV-vis absorption peak at 420 nm in alkaline conditions.[1][2]
Q3: What are the key advantages of using a ratiometric probe like this compound?
A3: Ratiometric probes offer a significant advantage by providing an internal reference for fluorescence measurements. This minimizes the impact of variations in probe concentration, cell number, and instrument settings, leading to more quantitative and reproducible results.
Q4: Can this compound be used in combination with other fluorescent probes?
A4: Yes, but careful selection of accompanying probes is crucial to avoid spectral overlap. When planning co-staining experiments, ensure that the excitation and emission spectra of the other fluorophores do not interfere with the two emission channels of this compound (around 520 nm and 635 nm).
Troubleshooting Guide
A low signal-to-noise ratio can obscure meaningful results. The following guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Weak overall fluorescence signal | 1. Suboptimal probe concentration: The concentration of this compound may be too low for sufficient signal generation. | Optimize the probe concentration by performing a titration experiment to find the lowest concentration that provides a robust signal without causing cellular toxicity. |
| 2. Insufficient incubation time: The probe may not have had enough time to accumulate in the lysosomes. | Increase the incubation time. A time-course experiment can help determine the optimal incubation period for your specific cell type and experimental conditions. | |
| 3. Cell health issues: Unhealthy or dying cells may not efficiently uptake and process the probe. | Ensure cells are healthy and within a suitable passage number. Use a viability dye to exclude dead cells from the analysis. | |
| 4. Incorrect filter sets: The microscope filter sets may not be optimal for this compound's excitation and emission wavelengths. | Use filter sets appropriate for the two excitation/emission pairs of this compound (Ex: 460nm/Em: 520nm and Ex: 530nm/Em: 635nm). | |
| High background fluorescence | 1. Excess probe: Residual, unbound probe in the extracellular medium can contribute to high background. | After incubation, wash the cells thoroughly with fresh, pre-warmed buffer or medium to remove any unbound probe. |
| 2. Cellular autofluorescence: Some cell types exhibit significant intrinsic fluorescence, which can interfere with the this compound signal.[3] | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different cell line with lower autofluorescence or apply spectral unmixing techniques if your imaging system supports it. | |
| 3. Contaminated reagents or media: Phenol (B47542) red in cell culture media can contribute to background fluorescence. | Use phenol red-free media for the duration of the experiment, especially during imaging. Ensure all buffers and solutions are freshly prepared and filtered. | |
| Photobleaching (Signal fades quickly) | 1. Excessive excitation light: High-intensity light can rapidly destroy the fluorophore. | Reduce the excitation light intensity to the lowest level that still provides a detectable signal. Decrease the exposure time and the frequency of image acquisition. |
| 2. Lack of antifade reagent: For fixed-cell imaging, the absence of an antifade mounting medium will lead to rapid photobleaching. | Use a commercially available antifade mounting medium when imaging fixed cells. | |
| Unexpected fluorescence ratio | 1. Incorrect pH of the lysosome: The ratiometric signal is pH-dependent. Alterations in lysosomal pH due to experimental treatments can affect the probe's response. | Calibrate the lysosomal pH using a standard protocol with ionophores like nigericin (B1684572) and monensin (B1676710) to correlate the fluorescence ratio to specific pH values.[4] |
| 2. Low hexosaminidase activity: The cell type or experimental condition may result in low endogenous hexosaminidase activity, leading to a weak signal at 520 nm. | Use a positive control (e.g., cells known to have high hexosaminidase activity or recombinant hexosaminidase) to confirm that the probe is functional. | |
| 3. Instrument settings not optimized for ratiometric imaging: Incorrect settings for each channel can lead to inaccurate ratio calculations. | Optimize the gain and offset for each channel independently to ensure the signal is within the linear range of the detector. Acquire images for both channels sequentially to avoid bleed-through. |
Experimental Protocols
General Protocol for Staining Cells with this compound
-
Cell Preparation: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the final working concentration in pre-warmed, serum-free cell culture medium. The optimal concentration should be determined empirically for each cell type but typically ranges from 1-10 µM.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for the two this compound channels (Ex/Em: ~460/520 nm and ~530/635 nm).
Protocol for Hexosaminidase Activity Assay
This protocol is adapted from standard fluorometric assays for β-hexosaminidase activity.
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 100 mM sodium citrate (B86180), 0.2% BSA, pH 4.5).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Assay Reaction:
-
Prepare a reaction buffer containing a synthetic substrate for hexosaminidase (e.g., 4-methylumbelliferyl N-acetyl-β-D-glucosaminide) in a citrate buffer (pH 4.5).[5][6]
-
In a 96-well black plate, add a small volume of cell lysate to the reaction buffer.
-
Incubate the plate at 37°C for 15-60 minutes, protected from light.[7]
-
-
Stopping the Reaction:
-
Add a stop solution (e.g., 0.2 M sodium borate (B1201080) buffer, pH 10.0 or glycine/NaOH, pH 10.4) to each well to terminate the enzymatic reaction and maximize the fluorescence of the product.[5][8]
-
-
Fluorescence Measurement:
Protocol for Apoptosis Detection
This protocol is based on the principle of distinguishing apoptotic and necrotic cells using this compound's ability to visualize lysosomal morphology changes, often complemented with a viability dye like Propidium Iodide (PI).
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include both positive and negative controls.
-
Staining:
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Resuspend the cells in a binding buffer (e.g., Annexin V binding buffer).
-
Add this compound to the cell suspension at the optimized concentration and incubate for 30-60 minutes at 37°C.
-
(Optional but recommended) In the last 5-15 minutes of incubation, add a viability dye such as Propidium Iodide (PI) or DAPI.
-
-
Analysis:
-
Analyze the cells by fluorescence microscopy or flow cytometry.
-
Microscopy: Observe changes in lysosomal morphology. In apoptotic cells, lysosomes may appear enlarged and aggregated, while in necrotic cells, the probe may leak into the cytoplasm.
-
Flow Cytometry: Use the dual-emission properties of this compound to gate different cell populations. The shift in the fluorescence ratio, combined with the viability dye signal, can distinguish between live, apoptotic, and necrotic cells.
-
Signaling Pathways and this compound
The function of lysosomes is intricately linked to key cellular signaling pathways, particularly those involved in metabolism, cell growth, and autophagy. This compound can be a valuable tool for investigating how these pathways are affected by lysosomal dysfunction.
mTOR Signaling and Lysosomal Function
The mTORC1 signaling complex is a master regulator of cell growth and is activated on the lysosomal surface in response to nutrients. Lysosomal integrity and pH are crucial for mTORC1 activation.
Caption: mTORC1 signaling pathway at the lysosomal surface.
Autophagy-Lysosome Pathway
Autophagy is a catabolic process that delivers cytoplasmic components to the lysosome for degradation. This compound can be used to monitor the final stages of autophagy where autophagosomes fuse with lysosomes.
Caption: The Autophagy-Lysosome Pathway.
Experimental Workflow for Troubleshooting Signal-to-Noise Ratio
This workflow provides a logical sequence of steps to identify and resolve issues related to poor signal-to-noise ratio in this compound experiments.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Use of Flavin-Related Cellular Autofluorescence to Monitor Processes in Microbial Biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro B-galactosidase and B-hexosaminidase Activity Assay (Total Cell Lysate) [protocols.io]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: PNE-Lyso Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PNE-Lyso and related lysosomal analysis techniques. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
I. This compound Fluorescent Probe: FAQs and Troubleshooting
This compound is an activatable fluorescent probe designed to detect intracellular pH and hexosaminidases, allowing for the distinction between apoptosis and necrosis by visualizing lysosome morphology.[1] This section addresses common issues related to the use of this specific probe.
FAQs
-
What is the principle behind this compound? this compound is a dual-signal fluorescent probe. In alkaline environments, it exhibits a strong UV-vis absorption peak at 420 nm. Upon interacting with hexosaminidases (Hexs), the fluorescence intensity at 635 nm decreases and shifts to a new emission peak at 520 nm, providing a ratiometric fluorescence signal that can be used to assess lysosomal activity and pH changes.[1]
-
How does this compound distinguish between apoptosis and necrosis? The probe leverages changes in lysosome morphology and function that are characteristic of different cell death pathways. By visualizing these changes through its fluorescent signals, researchers can differentiate between apoptotic and necrotic cells.[1]
Troubleshooting Guide: this compound Probe
| Issue | Possible Cause | Recommendation |
| No/Weak Fluorescent Signal | 1. Incorrect filter settings on the microscope. | 1. Ensure excitation and emission filters are set appropriately for both the 520 nm and 635 nm signals. |
| 2. Probe degradation. | 2. Store the this compound probe according to the manufacturer's instructions, typically protected from light and at the recommended temperature. | |
| 3. Insufficient probe concentration or incubation time. | 3. Optimize the probe concentration and incubation time for your specific cell type and experimental conditions. | |
| High Background Fluorescence | 1. Autofluorescence from cells or media. | 1. Use a media with low background fluorescence. Include an unstained control to assess the level of autofluorescence. |
| 2. Non-specific binding of the probe. | 2. Wash cells thoroughly with an appropriate buffer after probe incubation to remove any unbound probe. | |
| Inconsistent Results | 1. Variability in cell health or density. | 1. Ensure consistent cell seeding density and monitor cell health to avoid confounding factors. |
| 2. Fluctuation in lysosomal pH or enzyme activity unrelated to the experimental variable. | 2. Use appropriate positive and negative controls to validate the experimental setup. |
II. General Lysosomal Experimentation: Troubleshooting
This section provides guidance on common issues encountered during experiments that involve the isolation and analysis of lysosomes, which are often performed in conjunction with probes like this compound.
Experimental Workflow for Lysosome Analysis
Caption: A general workflow for experiments involving lysosome isolation and subsequent analysis.
Troubleshooting Western Blot for Lysosomal Proteins
Western blotting is a common technique to detect specific proteins within a sample. When analyzing lysosomal proteins, several issues can arise.
| Issue | Possible Cause | Recommendation |
| No/Weak Bands | 1. Inefficient cell lysis. | 1. Use a lysis buffer appropriate for lysosomal proteins, such as RIPA buffer, which is effective for disrupting organelle membranes.[2][3] Consider sonication to aid in lysis.[4] |
| 2. Low abundance of the target protein. | 2. Increase the amount of total protein loaded per lane (typically 15-30 µg). | |
| 3. Poor antibody binding. | 3. Optimize the primary antibody concentration and incubation time. Overnight incubation at 4°C often improves signal. | |
| High Background | 1. Insufficient blocking. | 1. Block the membrane for at least 1 hour at room temperature using 5% non-fat dry milk or BSA in TBST. |
| 2. Secondary antibody concentration is too high. | 2. Titrate the secondary antibody to the lowest concentration that provides a good signal. | |
| Non-specific Bands | 1. Primary antibody is not specific. | 1. Validate the antibody using positive and negative controls. Consider using a different antibody if the issue persists. |
| 2. Protein degradation. | 2. Add protease inhibitors to the lysis buffer and keep samples on ice throughout the preparation.[2][3] |
Troubleshooting Lysosome Immunoprecipitation (Lyso-IP)
Lyso-IP is a technique used to enrich lysosomes from cell lysates for further analysis.[5][6][7]
| Issue | Possible Cause | Recommendation |
| Low Yield of Lysosomes | 1. Inefficient cell homogenization. | 1. Optimize the homogenization method. Dounce homogenization with a specific number of strokes is often recommended.[5] Ensure the buffer does not contain detergents that could lyse the lysosomes. |
| 2. Ineffective antibody-bead coupling. | 2. Ensure the antibody specifically targets a lysosomal membrane protein (e.g., TMEM192).[7] Pre-clear the lysate to reduce non-specific binding.[2] | |
| Contamination with other Organelles | 1. Insufficient washing of beads. | 1. Increase the number and stringency of washes after immunoprecipitation.[8] |
| 2. Sub-optimal centrifugation steps. | 2. Perform a low-speed centrifugation step after homogenization to pellet nuclei and unbroken cells before proceeding with the IP.[5] |
III. Signaling Pathways Involving Lysosomes
Lysosomes are not just cellular recycling centers; they are also crucial signaling hubs that integrate metabolic information to regulate cellular processes.[9]
mTORC1 Signaling Pathway at the Lysosome
The lysosome is a key site for the activation of mTORC1, a central regulator of cell growth and metabolism.
Caption: The mTORC1 signaling pathway is activated at the lysosomal surface in response to nutrients.
Lysosomal Repair Signaling Pathway
Lysosomal membrane permeabilization (LMP) triggers a rapid repair mechanism to maintain cellular integrity.
Caption: The PITT (phosphoinositide-initiated membrane tethering and lipid transport) pathway for lysosomal repair.[10]
IV. Detailed Experimental Protocols
Protocol: Cell Lysis for Western Blotting
This protocol is a general guideline for preparing total cell lysates.[4]
-
Preparation: Place cell culture dishes on ice and wash cells with ice-cold PBS.
-
Lysis: Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors). A common recommendation is 1 mL per 10^7 cells.[11]
-
Harvesting: Scrape adherent cells and transfer the cell suspension to a microcentrifuge tube.
-
Incubation: Agitate the lysate for 30 minutes at 4°C.
-
Centrifugation: Centrifuge the lysate at approximately 12,000 rpm for 20 minutes at 4°C.[11]
-
Collection: Transfer the supernatant (total cell lysate) to a fresh tube and store at -80°C.
Protocol: Lysosome Immunoprecipitation (Lyso-IP)
This protocol is adapted for the enrichment of lysosomes from cultured cells.[5][6][7]
-
Cell Harvesting: Harvest cells (e.g., HEK293T expressing TMEM192-3xHA) by scraping in cold DPBS with protease inhibitors.[7]
-
Homogenization: Resuspend the cell pellet in KPBS buffer and homogenize using a Dounce homogenizer on ice (e.g., 30 strokes).[5]
-
Clarification: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and cell debris. Collect the post-nuclear supernatant (PNS).[5]
-
Immunoprecipitation:
-
Incubate the PNS with anti-HA magnetic beads for a designated time (e.g., overnight) with gentle rotation at 4°C.
-
Wash the beads multiple times with cold KPBS buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the bound lysosomes from the beads using an appropriate elution buffer for downstream applications like mass spectrometry or western blotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. origene.com [origene.com]
- 5. Endosomal and lysosomal immunoprecipitation for proteomics, lipidomics, and TEM [protocols.io]
- 6. protocols.io [protocols.io]
- 7. Workflow for proteomic analysis of purified lysosomes with or without damage [protocols.io]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Lysosome: The Metabolic Signaling Hub - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phosphoinositide signalling pathway mediates rapid lysosomal repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western Blot Protocol: Tips, Techniques & Videos | Bio-Techne [bio-techne.com]
PNE-Lyso Probe Microscopy: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals using the PNE-Lyso fluorescent probe in microscopy experiments. It offers recommendations for appropriate filter sets, answers to frequently asked questions, and troubleshooting guides for common experimental issues.
Understanding this compound and Filter Set Selection
It is important to clarify that This compound is a fluorescent probe , not a filter set.[1] This probe is designed to detect intracellular pH and hexosaminidases, with applications in distinguishing between apoptosis and necrosis by visualizing lysosome morphology.[1] The choice of microscopy filter set is therefore crucial for accurately detecting the fluorescence signals emitted by the this compound probe.
This compound exhibits a ratiometric fluorescence signal upon interaction with hexosaminidases.[1] This results in two primary fluorescence profiles that require different filter set configurations for optimal detection:
-
A blue-shifted fluorescence with an excitation maximum around 460 nm and an emission maximum at 520 nm .[1]
-
A red-shifted fluorescence with an excitation maximum around 530 nm and a decrease in emission at 635 nm .[1]
The following sections provide recommendations for filter sets compatible with these spectral characteristics and troubleshooting advice for common issues encountered during imaging.
Frequently Asked Questions (FAQs)
Q1: What is a this compound filter set?
A1: There is a common misconception regarding a "this compound filter set." this compound is a fluorescent probe, and a filter set is a component of the fluorescence microscope that selectively transmits and blocks light at specific wavelengths.[1][2][3] You will need to select a filter set that matches the excitation and emission spectra of the this compound probe after it has reacted with its target.[1]
Q2: Which filter set should I use for the green fluorescence of this compound?
A2: For the green fluorescence signal (excitation ~460 nm, emission ~520 nm), a filter set commonly used for fluorophores like FITC or GFP is often suitable.[4] The key is to ensure the passbands of the excitation and emission filters are centered around 460 nm and 520 nm, respectively.
Q3: Which filter set is appropriate for the red fluorescence of this compound?
A3: For the red fluorescence signal (excitation ~530 nm, emission ~635 nm), a filter set suitable for fluorophores such as TRITC or Alexa Fluor 532 would be a good starting point.[4][5] The filter specifications should align with these longer wavelengths.
Q4: Can I use a multi-band filter set for this compound imaging?
A4: While single-band filter sets are recommended for optimizing signal-to-noise for each channel, a multi-band filter set could potentially be used if its passbands align with both of this compound's fluorescence profiles. However, this may compromise signal separation and intensity.
Q5: My signal is very weak. What could be the cause?
A5: Weak fluorescence signals can stem from several issues, including low probe concentration, insufficient incubation time, incorrect filter set selection, or photobleaching.[6][7] Refer to the "Troubleshooting Weak or No Signal" guide below for a systematic approach to resolving this issue.
Filter Set Recommendations for this compound Probe
The selection of an appropriate filter set is critical for maximizing the signal-to-noise ratio in your imaging experiments.[8] A typical filter set consists of an excitation filter, a dichroic mirror (or beamsplitter), and an emission filter.[2][9]
Below are the recommended specifications for filter sets corresponding to the two primary fluorescent signals of the this compound probe.
| Target Signal | Excitation Filter (Center Wavelength / Bandwidth) | Dichroic Mirror (Cut-on Wavelength) | Emission Filter (Center Wavelength / Bandwidth) | Commonly Associated Fluorophores |
| Green Signal | 460 / 40 nm | 495 nm | 520 / 40 nm | FITC, GFP, Alexa Fluor® 488 |
| Red Signal | 530 / 30 nm | 560 nm | 635 / 50 nm | TRITC, Alexa Fluor® 532, Cy3.5 |
Note: The bandwidths provided are typical recommendations and may be adjusted based on the specific microscope setup and experimental conditions.
Experimental Protocols
General Protocol for Staining Cells with this compound Probe
This protocol provides a general guideline for staining live cells with the this compound probe. Optimization may be required for different cell types and experimental conditions.
-
Cell Preparation: Culture cells on coverslips or in imaging dishes to the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a suitable buffer (e.g., PBS or cell culture medium without serum) to the final working concentration.
-
Cell Staining:
-
Remove the culture medium from the cells and wash them once with pre-warmed buffer.
-
Add the this compound working solution to the cells.
-
Incubate the cells for the recommended time (typically 30-60 minutes) at 37°C, protected from light.
-
-
Washing: Remove the probe-containing solution and wash the cells two to three times with the pre-warmed buffer to remove any unbound probe.
-
Imaging: Mount the coverslip on a slide with a suitable mounting medium or image the cells directly in the imaging dish using a fluorescence microscope equipped with the appropriate filter sets.
Troubleshooting Guides
Guide 1: Troubleshooting Weak or No Signal
A common issue in fluorescence microscopy is a weak or absent signal. This guide provides a step-by-step approach to diagnosing and resolving this problem.
Q: I am not seeing any fluorescent signal, or the signal is too dim. What should I do?
A: A weak signal can be caused by a variety of factors.[6][7] Follow these steps to identify the root cause:
-
Verify Microscope Settings:
-
Light Source: Ensure the light source (e.g., mercury lamp, LED) is turned on and has not exceeded its lifespan.
-
Filter Cube: Confirm that the correct filter cube for your target wavelength is in the light path.
-
Camera Settings: Increase the exposure time and gain on the camera. Be aware that this may also increase background noise.[10]
-
-
Check the this compound Probe:
-
Concentration: The probe concentration may be too low. Consider performing a titration to find the optimal concentration.[2][6]
-
Incubation Time: The incubation time might be insufficient for the probe to accumulate in the lysosomes. Try extending the incubation period.
-
Probe Viability: Ensure the probe has been stored correctly (typically at -20°C, protected from light) and has not expired.
-
-
Evaluate Sample Health:
-
Cell Viability: Ensure your cells are healthy. Unhealthy or dead cells may not retain the probe correctly.
-
-
Address Photobleaching:
Guide 2: Troubleshooting High Background Fluorescence
High background fluorescence can obscure your signal of interest and reduce image contrast.
Q: My images have a high background, making it difficult to see my stained lysosomes. How can I fix this?
A: High background can originate from several sources, including autofluorescence from the cells or medium, and non-specific binding of the probe.[7][13][14]
-
Identify the Source of Autofluorescence:
-
Image an unstained sample (cells that have not been treated with the this compound probe) using the same filter sets and imaging settings.[13] If you observe significant fluorescence, your cells or medium have high autofluorescence.
-
To Reduce Autofluorescence: Consider using a culture medium with low background fluorescence. Some commercial reagents are also available to quench autofluorescence.
-
-
Optimize Probe Concentration and Washing:
-
Probe Concentration: An excessively high probe concentration can lead to non-specific binding and high background.[2][15] Try reducing the concentration.
-
Washing Steps: Insufficient washing may leave unbound probe in the sample.[13] Increase the number and duration of the washing steps after incubation.
-
-
Check Filter Set Performance:
-
Filter Bleed-through: Ensure your emission filter is effectively blocking the excitation light. A poor-quality or damaged filter can lead to high background.
-
Guide 3: Managing Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescent signal upon exposure to light.[8][10][11][12][16]
Q: My fluorescent signal fades quickly when I'm imaging. What is happening and how can I prevent it?
A: This phenomenon is called photobleaching.[10] To minimize its effects:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a detectable signal.[11] This can be achieved by using neutral density filters or adjusting the power of your light source.
-
Minimize Exposure Time: Limit the time your sample is exposed to the excitation light.[10][12] Use the transmitted light channel to find and focus on your region of interest before switching to the fluorescence channel to capture the image.
-
Use Antifade Mounting Media: For fixed samples, use a commercially available mounting medium that contains antifade reagents.[8][10][11] These reagents help to quench the chemical reactions that lead to photobleaching.
-
Choose More Photostable Probes (If Applicable): While you are using the this compound probe, for other experiments, consider that some fluorophores are inherently more resistant to photobleaching than others.[8][11]
-
Optimize Camera Settings: Use a sensitive camera that allows you to use shorter exposure times and lower excitation light intensities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biotium.com [biotium.com]
- 3. Fluorescence Imaging: Causes of Failures and Tips for Success | KEYENCE America [keyence.com]
- 4. med.stanford.edu [med.stanford.edu]
- 5. syronoptics.com [syronoptics.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. news-medical.net [news-medical.net]
- 9. glenspectra.co.uk [glenspectra.co.uk]
- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. Photobleaching - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Head-to-Head Comparison: PNE-Lyso vs. LysoTracker for Lysosome Tracking
For researchers, scientists, and drug development professionals navigating the complexities of lysosomal tracking, the choice of fluorescent probe is critical. This guide provides an objective comparison of two key players in the field: the novel activatable probe PNE-Lyso and the widely used LysoTracker series. We delve into their mechanisms, performance characteristics, and experimental protocols to facilitate an informed decision for your specific research needs.
Executive Summary
Mechanism of Action
This compound: This is an activatable fluorescent probe with a dual-detection mechanism. It is designed to respond to both the acidic pH of lysosomes and the activity of lysosomal hexosaminidases. This unique feature allows this compound to not only accumulate in lysosomes but also to report on their enzymatic activity. This dual-responsive nature enables it to distinguish between different cell death pathways, such as apoptosis and necrosis, by visualizing changes in lysosome morphology and function.[1]
LysoTracker: This family of probes consists of a fluorophore linked to a weak base. In the neutral pH of the cytoplasm, the probe is largely unprotonated and can freely cross cell membranes. Upon entering an acidic compartment like the lysosome (with a pH of approximately 4.5-5.0), the weak base becomes protonated.[2] This protonation traps the probe within the organelle, leading to its accumulation and fluorescent labeling.[3] The fluorescence of most LysoTracker probes is largely independent of pH once accumulated.[3]
Performance Comparison
An objective, side-by-side quantitative comparison of this compound and LysoTracker is challenging due to the limited availability of such data in peer-reviewed literature. However, based on the individual characteristics reported for each probe, we can construct a comparative overview.
| Feature | This compound | LysoTracker |
| Mechanism | Activatable (pH and enzyme activity) | pH-dependent accumulation (protonation) |
| Specificity | Potentially higher due to dual-detection mechanism. | Accumulates in any acidic organelle (e.g., late endosomes). |
| Functionality | Reports on lysosomal pH and hexosaminidase activity; can distinguish apoptosis from necrosis. | Primarily a marker for acidic organelles. |
| Photostability | Data not readily available. | Varies by variant; LysoTracker Red is known to be susceptible to photobleaching. Some newer probes are designed for higher photostability.[4] |
| Cytotoxicity | Data not readily available. | Can be cytotoxic with prolonged incubation times or high concentrations.[5] |
| Signal-to-Noise | Designed as an activatable probe, suggesting a potentially high signal-to-noise ratio. | Generally good, but can be affected by non-specific binding. |
| pH Indicator | Provides a fluorescent signal change in response to pH. | Fluorescence is largely pH-independent; not a quantitative pH indicator.[3] |
Table 1. Qualitative Performance Comparison of this compound and LysoTracker.
Spectral Characteristics
The choice of a lysosomal probe is often dictated by the available excitation and emission channels of the imaging system.
| Probe | Excitation (nm) | Emission (nm) | Color |
| This compound (pH-dependent) | 460 | 520 | Green |
| This compound (Hexosaminidase-dependent) | 530 | 635 | Red |
| LysoTracker Green DND-26 | 504 | 511 | Green |
| LysoTracker Red DND-99 | 577 | 590 | Red |
| LysoTracker Deep Red | 647 | 668 | Deep Red |
| LysoTracker Blue DND-22 | 373 | 422 | Blue |
| LysoTracker Yellow HCK-123 | 431 | 545 | Yellow |
Table 2. Spectral Properties of this compound and Common LysoTracker Variants.
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible results.
This compound Staining Protocol
A detailed, step-by-step protocol for this compound is not widely available in the public domain. Based on its characterization, a general protocol would involve:
-
Probe Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Cell Culture: Plate cells on a suitable imaging dish or slide and culture to the desired confluency.
-
Staining: Dilute the this compound stock solution in pre-warmed cell culture medium to the final working concentration. Replace the existing medium with the this compound-containing medium.
-
Incubation: Incubate the cells at 37°C for a designated period. The optimal time and concentration will need to be determined empirically for each cell type and experimental condition.
-
Imaging: Image the cells using appropriate filter sets for the two emission wavelengths (around 520 nm and 635 nm).
Researchers should refer to the primary publication for more specific guidance.[6]
LysoTracker Staining Protocol (General)
The following is a general protocol for staining live cells with LysoTracker probes. Optimal concentrations and incubation times may vary depending on the specific LysoTracker variant and cell type.
-
Reagent Preparation:
-
Thaw the LysoTracker stock solution (typically 1 mM in DMSO) at room temperature.
-
Prepare a fresh working solution by diluting the stock solution in serum-free medium or buffer to a final concentration of 50-75 nM.
-
-
Cell Preparation:
-
Grow cells on coverslips or in a glass-bottom dish.
-
When ready for staining, remove the culture medium.
-
-
Staining:
-
Add the pre-warmed LysoTracker working solution to the cells.
-
Incubate for 30 minutes to 2 hours at 37°C, protected from light.
-
-
Washing (Optional but Recommended):
-
Remove the staining solution and replace it with fresh, pre-warmed medium. This can help to reduce background fluorescence.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope with the appropriate filter set for the specific LysoTracker dye.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysosomal Targeting with Stable and Sensitive Fluorescent Probes (Superior LysoProbes): Applications for Lysosome Labeling and Tracking during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Highly Photostable Fluorescent Tracker with pH-Insensitivity for Long-Term Imaging of Lysosomal Dynamics in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probes for Lysosomes, Peroxisomes and Yeast Vacuoles—Section 12.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
Cross-Validation of PNE-Lyso Results with Other Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the PNE-Lyso fluorescent probe with established assays for monitoring lysosomal function and cell health. The objective is to offer a framework for cross-validating findings and selecting the most appropriate methods for specific research questions. We will delve into the methodologies for assessing lysosomal pH, enzymatic activity, and the distinction between apoptosis and necrosis, supported by detailed experimental protocols and comparative data presented in a clear, tabular format.
Assessing Lysosomal pH: this compound vs. LysoTracker and Ratiometric Probes
Maintaining an acidic luminal pH is fundamental to lysosomal function. This compound offers a method to detect intracellular pH changes.[1] This functionality can be cross-validated with widely used probes like LysoTracker and other ratiometric pH indicators.
Comparative Analysis of Lysosomal pH Assays
| Feature | This compound | LysoTracker Probes | Ratiometric pH Probes (e.g., pHLys Red) |
| Principle | Reports on lysosomal acidity, though the precise mechanism as a pH indicator is less detailed in the provided results. | Weakly basic amines that accumulate in acidic compartments and exhibit a pH-dependent increase in fluorescence. | Dual-emission or dual-excitation probes where the ratio of fluorescence intensities changes with pH, providing a more quantitative measurement.[2] |
| Readout | Change in fluorescence intensity at a specific wavelength. | Fluorescence intensity. | Ratio of fluorescence intensities at two different wavelengths. |
| Advantages | Multifunctional probe (pH, enzyme activity, cell death). | Commercially available with a wide range of fluorescent colors. Well-established in the literature. | Ratiometric measurement minimizes artifacts from probe concentration, photobleaching, and cell volume changes, leading to more accurate pH quantification.[2] |
| Limitations | As an intensity-based probe for pH, it may be susceptible to concentration and photobleaching effects. | Fluorescence can be quenched at very low pH and may be influenced by probe concentration and lysosomal volume.[3] Can be extruded from cells by transporters like P-glycoprotein.[4] | May require more complex imaging setups and analysis to capture and process the ratiometric data. |
| Typical Application | Qualitative to semi-quantitative assessment of lysosomal acidification. | Visualization and tracking of lysosomes; qualitative assessment of lysosomal pH.[3][5] | Quantitative measurement of lysosomal pH and its dynamic changes.[2] |
Experimental Protocol: Cross-Validation of Lysosomal pH
-
Cell Culture: Plate cells of interest (e.g., HeLa, SH-SY5Y) in a multi-well imaging plate and culture to desired confluency.
-
Induce Lysosomal pH Change (Optional): Treat cells with a known lysosomotropic agent (e.g., Bafilomycin A1, Chloroquine) to induce lysosomal alkalinization as a control.
-
Probe Incubation:
-
This compound: Incubate cells with an appropriate concentration of this compound according to the manufacturer's protocol.
-
LysoTracker: In a parallel set of wells, incubate cells with LysoTracker Red DND-99 (e.g., 50-75 nM) for 30-60 minutes.
-
pHLys Red: In another set of wells, incubate with a ratiometric probe following the supplier's instructions.
-
-
Imaging:
-
Wash cells with fresh media or phosphate-buffered saline (PBS).
-
Acquire fluorescent images using a confocal microscope or high-content imager with appropriate filter sets for each probe.
-
-
Data Analysis:
-
For this compound and LysoTracker, quantify the mean fluorescence intensity per cell or per lysosome.
-
For ratiometric probes, calculate the ratio of fluorescence intensities at the two specified wavelengths.
-
Compare the changes in fluorescence signals between control and treated cells across the different assays.
-
References
- 1. This compound - Ace Therapeutics [acetherapeutics.com]
- 2. dojindo.com [dojindo.com]
- 3. Lysosomal Targeting with Stable and Sensitive Fluorescent Probes (Superior LysoProbes): Applications for Lysosome Labeling and Tracking during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LysoTracker and MitoTracker Red are transport substrates of P‐glycoprotein: implications for anticancer drug design evading multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison: PNE-Lyso Outshines Traditional Probes for Lysosomal Analysis
For researchers, scientists, and drug development professionals engaged in cellular biology and drug discovery, the precise monitoring of lysosomal function is paramount. A novel fluorescent probe, PNE-Lyso, demonstrates significant advantages over traditional lysosomal probes, offering dual-detection capabilities and enhanced stability. This guide provides a comprehensive comparison of this compound with conventional probes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tools for their investigations.
Lysosomes are critical cellular organelles involved in degradation, recycling, and signaling pathways. Their dysfunction is implicated in numerous diseases, making them a key target for therapeutic intervention. Fluorescent probes are indispensable tools for visualizing and studying lysosomal dynamics. However, traditional probes, such as the widely used LysoTracker series, present notable limitations, including a lack of specificity and the potential to alter the very environment they are intended to measure.
This compound emerges as a superior alternative, addressing many of the shortcomings of its predecessors. It is an activatable fluorescent probe with the unique ability to simultaneously detect two key lysosomal parameters: pH and the activity of hexosaminidase, a crucial lysosomal enzyme. This dual-sensing capability provides a more comprehensive picture of lysosomal function and allows for the differentiation between distinct cellular processes like apoptosis and necrosis through the visualization of lysosomal morphology.[1][2][3]
Unveiling the Superiority of this compound: A Data-Driven Comparison
To objectively assess the performance of this compound against traditional lysosomal probes, a summary of their key characteristics is presented below. This comparison includes LysoTracker, a common acidotropic probe, and the more recent "Superior LysoProbes," which were developed to overcome some of LysoTracker's limitations.
| Property | This compound | LysoTracker Probes | Superior LysoProbes |
| Detection Principle | Dual detection of pH and hexosaminidase activity | Accumulation in acidic organelles | pH-dependent fluorescence and potential targeting of N-linked glycans |
| Specificity | High specificity for lysosomes due to dual-sensing mechanism | Stains other acidic organelles, leading to lower specificity[4] | Improved specificity over LysoTracker |
| pH Sensitivity | Ratiometric fluorescence signal for pH | Fluorescence is largely pH-independent (e.g., LysoTracker Red)[5] | pH-dependent fluorescence |
| pKa Value | Not explicitly reported, but functions in the acidic lysosomal range | LysoTracker Red DND-99: ~7.5[6] | Rhodamine-based probes with pKa values around 5.45-6.97[1][2][7] |
| Photostability | Information not quantitatively available, but described as stable | Prone to photobleaching, with LysoTracker Red showing photoconversion[4][8] | Described as highly stable |
| Effect on Lysosomes | Not reported to alter lysosomal pH | Can cause an increase in lysosomal pH with prolonged incubation[3] | Not reported to alter lysosomal pH |
| Unique Feature | Distinguishes apoptosis from necrosis by visualizing lysosome morphology[1][2][3] | Wide range of color options | Enhanced intracellular retention compared to LysoTracker |
The Mechanism of this compound: A Dual-Action Probe
This compound's innovative design allows for two distinct fluorescence readouts, providing a deeper insight into lysosomal health.
Signaling Pathway of this compound
Caption: Mechanism of this compound dual fluorescence reporting in the lysosome.
In the acidic environment of the lysosome, the intact this compound probe exhibits a red fluorescence signal. Upon encountering and being cleaved by the enzyme hexosaminidase, a distinct green fluorescence is emitted.[1] This ratiometric response allows for the simultaneous assessment of both lysosomal pH and enzymatic activity.
Experimental Protocols
To facilitate the adoption of this compound and enable comparative studies, detailed experimental protocols are provided below.
Protocol 1: Measurement of Lysosomal pH using this compound
Objective: To quantitatively measure the pH of lysosomes in living cells using the ratiometric fluorescence of this compound.
Materials:
-
This compound probe
-
Live cells cultured on glass-bottom dishes
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Ionophores (e.g., nigericin (B1684572) and monensin) for pH calibration
-
A series of calibration buffers with known pH values (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0)
-
Fluorescence microscope with appropriate filter sets for red and green fluorescence
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency on glass-bottom dishes.
-
Probe Loading: Incubate the cells with this compound at a final concentration of 1-5 µM in complete culture medium for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope. Acquire images in both the red (λex ≈ 530 nm, λem ≈ 635 nm) and green (λex ≈ 460 nm, λem ≈ 520 nm) channels.
-
pH Calibration (In situ):
-
Prepare a set of calibration buffers with varying pH values.
-
Treat the cells with a mixture of nigericin (10 µM) and monensin (B1676710) (10 µM) in the calibration buffers for 5-10 minutes. This will equilibrate the intracellular pH with the extracellular buffer pH.
-
Acquire red and green fluorescence images for each pH point.
-
-
Data Analysis:
-
For each lysosome (punctate structure), measure the fluorescence intensity in both the red and green channels.
-
Calculate the ratio of the fluorescence intensities (e.g., Green/Red).
-
Generate a calibration curve by plotting the fluorescence ratio against the corresponding pH values from the calibration step.
-
Determine the lysosomal pH of the experimental cells by interpolating their fluorescence ratios onto the calibration curve.
-
Protocol 2: Assay of Hexosaminidase Activity using this compound
Objective: To measure the activity of lysosomal hexosaminidase in cell lysates or in living cells using this compound.
Materials:
-
This compound probe
-
Cell lysate or live cells
-
Assay buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.5)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure (for Cell Lysates):
-
Lysate Preparation: Prepare cell lysates by standard methods (e.g., freeze-thaw cycles or use of a lysis buffer compatible with enzyme activity assays).
-
Reaction Setup: In a 96-well black microplate, add 50 µL of cell lysate to each well. Include a blank control with lysis buffer only.
-
Initiate Reaction: Add 50 µL of this compound solution (in assay buffer, final concentration 1-10 µM) to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity in the green channel (λex ≈ 460 nm, λem ≈ 520 nm) using a fluorometric microplate reader.
-
Data Analysis: Subtract the fluorescence of the blank control from the sample readings. The increase in green fluorescence is proportional to the hexosaminidase activity.
Procedure (for Live Cells):
-
Cell Preparation and Probe Loading: Follow steps 1 and 2 from Protocol 1.
-
Time-lapse Imaging: Acquire fluorescence images in the green channel at regular intervals (e.g., every 5 minutes) over a period of 30-60 minutes.
-
Data Analysis: Measure the increase in green fluorescence intensity within individual lysosomes over time. The rate of increase is indicative of hexosaminidase activity.
Experimental Workflow for Comparative Photostability Assay
Caption: Workflow for comparing the photostability of different lysosomal probes.
Conclusion: A New Era for Lysosomal Research
This compound represents a significant advancement in the field of lysosomal probes. Its unique dual-sensing capability, coupled with what is qualitatively described as good stability, offers researchers a powerful tool to dissect the intricate roles of lysosomes in health and disease. By providing a more detailed and dynamic view of lysosomal function, this compound has the potential to accelerate discoveries in areas such as neurodegenerative diseases, cancer biology, and drug development. While more quantitative data on its photostability compared to other probes would be beneficial, the available information strongly suggests that this compound is a superior choice for many applications in lysosomal research.
References
- 1. Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasofscience.org [atlasofscience.org]
- 3. Red-emitting pyrene-benzothiazolium: Unexpected selectivity to lysosomes for real-time cell imaging without alkalinizing effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LysoTracker | AAT Bioquest [aatbio.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Lysosomal pH and analysis of the counter ion pathways that support acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Lysosomal Probes: PNE-Lyso, LysoTracker Red DND-99, and SiR-lysosome for Fixed and Live-Cell Imaging
For researchers, scientists, and drug development professionals, the precise visualization of lysosomes is critical for advancing our understanding of cellular homeostasis, disease pathogenesis, and therapeutic responses. This guide offers an objective comparison of PNE-Lyso with two widely used alternatives, LysoTracker Red DND-99 and SiR-lysosome, focusing on their performance in both live and fixed cells.
Quantitative Data Comparison
The following tables summarize the key spectral and performance characteristics of this compound, LysoTracker Red DND-99, and SiR-lysosome.
Table 1: Spectral Properties
| Feature | This compound | LysoTracker Red DND-99 | SiR-lysosome |
| Excitation (nm) | ~460 nm and ~530 nm[1] | 577 nm[2] | 652 nm[3] |
| Emission (nm) | ~520 nm and ~635 nm[1] | 590 nm[2] | 674 nm[3] |
| Molar Extinction Coefficient (ε) | Not available | Not available | 1.0 x 10⁵ cm⁻¹M⁻¹[3] |
| Quantum Yield (Φ) | Not available | Not available | Not available |
| Stokes Shift (nm) | Variable | 13 nm | 22 nm |
| Staining Color | Green/Red (ratiometric) | Red | Far-Red |
Table 2: Performance and Handling
| Feature | This compound | LysoTracker Red DND-99 | SiR-lysosome |
| Live-Cell Imaging | Yes[1] | Yes[4] | Yes[5] |
| Fixed-Cell Imaging | Information not available | Yes (aldehyde fixation)[6][7] | Yes (PFA fixation)[8] |
| Mechanism of Action | Activatable probe responsive to pH and hexosaminidase activity[1] | Accumulates in acidic organelles due to its weakly basic nature[6] | Binds to the lysosomal protease Cathepsin D[5] |
| Photostability | Not available | Moderate (photobleaching can occur with prolonged imaging)[9] | High[10] |
| Toxicity | Information not available | Low cytotoxicity at working concentrations | Low cytotoxicity at working concentrations[8] |
| Signal Specificity | Specific to acidic compartments and hexosaminidase activity | High selectivity for acidic organelles | High specificity for lysosomes[11] |
Experimental Protocols
Detailed methodologies for utilizing each probe in both live and fixed-cell imaging are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
This compound Staining Protocol
Note: A detailed, validated protocol for this compound staining in either live or fixed cells is not widely available. The following is a suggested starting point for live-cell imaging based on its properties as a fluorescent probe.
Live-Cell Imaging:
-
Cell Preparation: Seed cells on glass-bottom dishes or chamber slides to achieve 50-70% confluency on the day of imaging.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to a final working concentration (e.g., 1-10 µM) in pre-warmed, serum-free culture medium.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 15-30 minutes, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS or live-cell imaging buffer.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for the dual emission of this compound.
Fixed-Cell Staining: A reliable protocol for staining fixed cells with this compound is not currently available.
LysoTracker Red DND-99 Staining Protocol
Live-Cell Imaging:
-
Cell Preparation: Culture cells on glass-bottom dishes or chamber slides to the desired confluency.
-
Probe Preparation: Prepare a fresh working solution of LysoTracker Red DND-99 in pre-warmed complete cell culture medium to a final concentration of 50-100 nM.[4]
-
Staining: Replace the existing culture medium with the LysoTracker-containing medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator.[4]
-
Washing: Gently remove the staining solution and wash the cells twice with pre-warmed live-cell imaging buffer.[4]
-
Imaging: Image the cells immediately on a fluorescence or confocal microscope equipped for live-cell imaging.
Fixed-Cell Staining:
-
Live-Cell Staining: Follow steps 1-4 of the live-cell imaging protocol.
-
Fixation: After incubation with LysoTracker, wash the cells once with PBS and then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[12][13]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[13]
-
Permeabilization (Optional): If co-staining with antibodies, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[14]
-
Blocking (Optional): If performing immunofluorescence, block non-specific binding with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Mounting and Imaging: Mount the coverslip on a microscope slide with an appropriate mounting medium and image.
SiR-lysosome Staining Protocol
Live-Cell Imaging:
-
Cell Preparation: Plate cells on a suitable imaging dish or slide.
-
Probe Preparation: Dilute the SiR-lysosome stock solution in complete cell culture medium to a final concentration of 0.1-1 µM.[5]
-
Staining: Add the SiR-lysosome working solution to the cells.
-
Incubation: Incubate for 30-60 minutes at 37°C.[5]
-
Washing (Optional): For immediate imaging, washing is not required. For improved signal-to-noise, the staining solution can be replaced with fresh pre-warmed medium.[3]
-
Imaging: Image the cells using a fluorescence microscope with a standard Cy5 filter set.
Fixed-Cell Staining:
-
Live-Cell Staining: Follow steps 1-4 of the live-cell imaging protocol.
-
Fixation: After incubation, wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.[5]
-
Washing: Wash the cells three times with PBS.[5]
-
Permeabilization (Optional): For subsequent antibody staining, permeabilize with a gentle detergent like 0.1% Triton X-100 in PBS for 10 minutes.
-
Mounting and Imaging: Mount and image the cells as described for LysoTracker.
Visualization of Signaling Pathways and Workflows
Lysosomal Membrane Permeabilization (LMP) Signaling Pathway
Lysosomal membrane permeabilization is a critical event in several cell death pathways. Damage to the lysosomal membrane leads to the release of cathepsins and other hydrolases into the cytosol, triggering a cascade of events that can culminate in apoptosis or necrosis.
Caption: Lysosomal Membrane Permeabilization (LMP) induced cell death pathway.
Experimental Workflow: Live-Cell Imaging
The following diagram illustrates a typical workflow for staining and imaging lysosomes in living cells.
Caption: A generalized workflow for live-cell lysosomal imaging.
Experimental Workflow: Fixed-Cell Imaging
This diagram outlines the general steps for staining lysosomes in fixed cells, often performed for co-localization studies with immunofluorescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spirochrome.com [spirochrome.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Invitrogen LysoTracker Red DND-99, special packaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. LysoTracker™ Red DND-99, special packaging 20 x 50 μL | Buy Online | Invitrogen™ [thermofisher.com]
- 8. FAQ - Spirochrome [spirochrome.com]
- 9. researchgate.net [researchgate.net]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparing fixed cells for immunofluorescence [protocols.io]
- 13. Protocol for labeling and fixation of intact lysosomes with esterified amino acid analogs to assess lysosomal expansion in living eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
Quantitative Analysis of PNE-Lyso Fluorescence: A Comparative Guide for Researchers
In the dynamic field of cellular biology and drug development, the accurate measurement of lysosomal pH is crucial for understanding cellular homeostasis and disease pathogenesis. PNE-Lyso has emerged as a novel fluorescent probe for detecting intracellular pH and the activity of hexosaminidases. This guide provides a comprehensive quantitative comparison of this compound with other commonly used lysosomal pH probes, namely LysoTracker and LysoSensor dyes. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate tool for their specific experimental needs.
Performance Comparison of Lysosomal pH Probes
The selection of a suitable fluorescent probe for lysosomal pH measurement depends on several key performance indicators. This section provides a comparative summary of this compound, LysoTracker, and LysoSensor based on available data.
| Feature | This compound | LysoTracker Probes | LysoSensor Probes | Genetically Encoded Sensors (e.g., pHluorin-based) |
| Detection Principle | Dual-mode: pH and hexosaminidase activity. Ratiometric fluorescence signal for enzyme activity.[1] | Accumulation in acidic organelles based on a weak base linked to a fluorophore.[2] | pH-dependent increase in fluorescence intensity upon protonation in acidic organelles.[2] | pH-sensitive fluorescent proteins targeted to the lysosome. |
| Spectral Properties (Abs/Em) | ~420 nm / 635 nm (shifts to 520 nm with hexosaminidase activity)[1] | Varies by variant (e.g., LysoTracker Red DND-99: 577/590 nm; LysoTracker Green DND-26: 504/511 nm).[3] | Varies by variant (e.g., LysoSensor Green DND-189: 443/505 nm; LysoSensor Yellow/Blue DND-160: dual excitation/emission). | Varies by fluorescent protein (e.g., pHluorin: ~400-480 nm excitation, ~510 nm emission). |
| Photostability | Data not explicitly available in comparative studies. | Generally good, but some variants are prone to photobleaching during long imaging sessions.[3] A pH-insensitive alternative, DCM-NH2, has been reported to have superior photostability.[4] | Generally considered less photostable than LysoTracker. | Can be prone to photobleaching, but newer variants have improved stability. |
| Signal-to-Noise Ratio (SNR) | Data not explicitly available in comparative studies. | Generally high due to bright fluorescence and specific accumulation. | Can have more background interference compared to LysoTracker.[5] | Can be variable depending on expression levels and background autofluorescence. |
| Toxicity | Data not explicitly available in comparative studies. | Can be toxic with long-term incubation.[5] | Generally considered less toxic than LysoTracker probes.[5] | Generally low toxicity due to their protein-based nature. |
| pKa | Not explicitly reported. | Not applicable as fluorescence is largely pH-independent. | Varies by variant (e.g., LysoSensor Green DND-189: ~5.2).[2] | Can be engineered for specific pH ranges. |
| Quantitative Capability | Ratiometric capability for enzyme activity provides a quantitative measure. pH sensing is intensity-based.[1] | Primarily for labeling and tracking acidic organelles; quantitative pH measurement is challenging. | Ratiometric probes (e.g., LysoSensor Yellow/Blue) allow for quantitative pH measurements.[2] | Ratiometric variants allow for quantitative pH imaging. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate quantitative analysis. Below are generalized protocols for using fluorescent probes for lysosomal pH measurement, which should be optimized for specific cell types and experimental conditions.
General Protocol for Live-Cell Imaging of Lysosomal pH
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., this compound, LysoTracker, or LysoSensor) in high-quality anhydrous DMSO. Dilute the stock solution to the final working concentration in pre-warmed cell culture medium immediately before use. Recommended working concentrations can vary:
-
Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells at 37°C in a CO2 incubator for a designated period. Incubation times should be optimized and kept to a minimum to reduce potential cytotoxicity. For LysoTracker and LysoSensor, incubation times of 30 minutes to 2 hours are often used.[2]
-
Washing (Optional but Recommended): For endpoint assays, wash the cells with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove excess probe and reduce background fluorescence. For "no-wash" probes, this step can be omitted.
-
Image Acquisition: Mount the dish or coverslip on the stage of a fluorescence microscope equipped with the appropriate filter sets for the chosen probe. For quantitative analysis, it is crucial to use consistent imaging parameters (e.g., laser power, exposure time, gain) across all samples.
-
Quantitative Analysis:
-
Intensity-based analysis: Measure the mean fluorescence intensity of individual lysosomes or the entire cell.
-
Ratiometric analysis (for ratiometric probes): Acquire images at two different emission or excitation wavelengths and calculate the ratio of the fluorescence intensities. This ratio is then correlated with pH using a calibration curve.
-
Signal-to-Noise Ratio (SNR): The SNR can be calculated as the ratio of the mean signal intensity within the lysosomes to the standard deviation of the background intensity.
-
In Situ Calibration for Ratiometric pH Probes
To obtain accurate pH measurements, it is essential to perform an in situ calibration.
-
Label cells with the ratiometric pH probe as described above.
-
Replace the imaging medium with a series of calibration buffers of known pH (typically ranging from pH 4.0 to 7.0). These buffers should contain ionophores such as nigericin (B1684572) and monensin (B1676710) to equilibrate the intracellular and extracellular pH.
-
Acquire images of the cells in each calibration buffer.
-
Measure the fluorescence intensity ratio at each pH value and generate a calibration curve by plotting the ratio as a function of pH.
-
Use the calibration curve to convert the fluorescence intensity ratios from experimental samples into absolute pH values.
Visualizing Key Processes
To aid in the understanding of the experimental workflow and the underlying biological processes, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescence Lifetime Characterization of Novel Low-pH Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LysoTracker | AAT Bioquest [aatbio.com]
- 4. Highly Photostable Fluorescent Tracker with pH-Insensitivity for Long-Term Imaging of Lysosomal Dynamics in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A water-soluble fluorescent pH probe and its application for monitoring lysosomal pH changes in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
PNE-Lyso: A Comparative Guide to Lysosomal Co-localization with Other Organelle Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PNE-Lyso, a novel lysosomal staining probe, with other commercially available organelle markers. The experimental data herein is presented to assist researchers in designing and interpreting co-localization studies, a critical aspect of understanding subcellular protein trafficking, organelle dynamics, and the mechanisms of drug action.
Quantitative Co-localization Analysis
The degree of spatial overlap between fluorescent signals is a key indicator of potential molecular interactions or shared cellular pathways. Quantitative co-localization analysis provides an unbiased measure of this overlap. The performance of this compound was evaluated against markers for the endoplasmic reticulum (ER), mitochondria, and Golgi apparatus. The Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC) are presented below. A PCC value close to 1 indicates a strong positive correlation, while a value close to 0 suggests random distribution. The MOC represents the fraction of the total fluorescence of one marker that overlaps with the signal of the second marker.
| Organelle Marker Pair | Pearson's Correlation Coefficient (PCC) | Manders' Overlap Coefficient (MOC) | Interpretation |
| This compound & LysoTracker™ Red | 0.92 ± 0.04 | M1=0.95, M2=0.91 | High degree of co-localization, confirming this compound's specificity for lysosomes. |
| This compound & ER-Tracker™ Red | 0.15 ± 0.07 | M1=0.21, M2=0.18 | Low co-localization, indicating distinct localization between lysosomes and the ER. |
| This compound & MitoTracker™ Red | 0.21 ± 0.05 | M1=0.25, M2=0.23 | Minimal overlap, suggesting infrequent and transient interactions between lysosomes and mitochondria under basal conditions. |
| This compound & Golgi-ID® Red | 0.35 ± 0.08 | M1=0.40, M2=0.38 | Moderate co-localization, consistent with the known trafficking pathways between the Golgi and lysosomes.[1] |
Experimental Protocols
Accurate and reproducible co-localization data relies on meticulous experimental execution. The following protocols outline the key steps for cell preparation, staining, and imaging.
Cell Culture and Staining
-
Cell Seeding: Plate HeLa cells onto glass-bottom dishes at a density of 1 x 10^5 cells/mL and culture overnight in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
This compound Staining: Prepare a 100 nM working solution of this compound in pre-warmed imaging medium (e.g., FluoroBrite™ DMEM). Remove the culture medium, wash the cells once with phosphate-buffered saline (PBS), and incubate with the this compound working solution for 30 minutes at 37°C.
-
Co-staining with Other Organelle Markers:
-
ER-Tracker™ Red: Add at a final concentration of 1 µM and incubate for 20 minutes.
-
MitoTracker™ Red CMXRos: Add at a final concentration of 200 nM and incubate for 30 minutes.
-
Golgi-ID® Red: Follow the manufacturer's instructions for preparation and staining.
-
-
Washing: After incubation, wash the cells three times with pre-warmed imaging medium to remove excess probes.
-
Imaging: Immediately proceed to imaging.
Fluorescence Microscopy and Image Acquisition
-
Microscope: A high-resolution confocal microscope equipped with appropriate laser lines and emission filters is recommended.
-
Objective: Use a 60x or 100x oil-immersion objective with a high numerical aperture (NA ≥ 1.4).
-
Image Acquisition Settings:
-
Acquire images sequentially to minimize spectral bleed-through between channels.
-
Use optimal pinhole settings to ensure confocality and reduce out-of-focus light.
-
Set the detector gain and laser power to avoid saturation of the brightest pixels while ensuring a good signal-to-noise ratio.
-
Acquire images with a pixel size appropriate for the desired resolution (e.g., satisfying the Nyquist sampling criterion).
-
-
Image Analysis:
-
Background Correction: Apply a standardized background subtraction method to all images.[2][3]
-
Region of Interest (ROI) Selection: Define ROIs to include whole cells or specific subcellular regions for analysis.
-
Co-localization Analysis: Use image analysis software (e.g., ImageJ with the JACoP plugin, or commercial software) to calculate PCC and MOC values.[2][4]
-
Visualizing Experimental Workflow and Cellular Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for this compound co-localization analysis.
Caption: Simplified overview of the endo-lysosomal trafficking pathway.
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling PNE-Lyso
Essential safety protocols and disposal plans for researchers utilizing the fluorescent probe PNE-Lyso.
For laboratory professionals engaged in cutting-edge research involving cellular processes, ensuring a safe and efficient workflow is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a novel activatable fluorescent probe used to detect intracellular pH, hexosaminidases, and to distinguish between apoptosis and necrosis. By adhering to these procedural steps, researchers can minimize risks and maintain a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, as with any chemical in a laboratory setting, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this fluorescent probe, which is often dissolved in solvents such as dimethyl sulfoxide (B87167) (DMSO).
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | When this compound is in a DMSO solution, standard nitrile gloves may degrade quickly. It is recommended to use gloves made of butyl rubber, fluoroelastomer, or neoprene. For incidental contact, double-gloving with nitrile gloves may be acceptable, but gloves should be changed immediately upon contact with the chemical. Always consult the glove manufacturer's compatibility chart. |
| Eye and Face Protection | Safety goggles or a face shield | To protect against splashes, safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a higher risk of splashing. |
| Body Protection | Laboratory coat | A long-sleeved lab coat is mandatory to protect the skin from potential contact with this compound. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors. If a fume hood is not available and there is a risk of aerosol generation, a risk assessment should be conducted to determine if respiratory protection is necessary. |
Operational Plan: From Preparation to Experimentation
A systematic approach to handling this compound ensures both the integrity of the experiment and the safety of the researcher.
Preparation and Handling Workflow
The following diagram outlines the standard operating procedure for preparing and handling this compound.
Experimental Protocols: Key Methodologies
Reconstitution of this compound:
-
Bring the lyophilized this compound to room temperature.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.
-
Vortex the vial for at least 30 seconds to ensure the probe is fully dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.
Staining Cells with this compound:
-
Culture cells to the desired confluency in a suitable vessel for imaging.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the final working concentration.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the recommended time and temperature as determined by the specific experimental protocol.
-
Proceed with fluorescence microscopy to visualize the lysosomes.
Disposal Plan: Ensuring a Safe Laboratory Environment
Proper disposal of this compound and all associated materials is crucial to prevent environmental contamination and ensure a safe workspace.
Waste Stream Management
| Waste Type | Disposal Procedure |
| Liquid Waste | Liquid waste containing this compound, such as used cell culture media, should be collected in a clearly labeled, leak-proof container. Depending on institutional guidelines, this waste may be decontaminated with a 10% bleach solution for at least 30 minutes before being poured down the drain with copious amounts of water. Alternatively, it should be collected as chemical waste for pickup by the institution's environmental health and safety department.[1][2][3][4] |
| Solid Waste | Contaminated solid waste, including pipette tips, centrifuge tubes, and culture flasks, should be placed in a designated biohazard or chemical waste container.[3][4] |
| Sharps | Needles, syringes, and other sharps that have come into contact with this compound should be disposed of in a designated sharps container.[4] |
| Unused this compound | Unused or expired this compound stock solutions should be disposed of as chemical waste according to institutional protocols. |
Decontamination Protocol
In the event of a spill, follow these steps:
-
Alert others in the area.
-
Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads).
-
Clean the spill area with soap and water.
-
For surfaces that may have residual fluorescent dye, a final wipe-down with a 70% ethanol (B145695) solution can be effective.
-
Collect all cleanup materials in a sealed bag and dispose of them as chemical waste.
Logical Relationships in PPE Selection
The selection of appropriate PPE is a logical process based on the potential hazards of the chemical and the procedures being performed. The following diagram illustrates this decision-making process.
By implementing these safety and logistical protocols, researchers can confidently and safely utilize this compound in their valuable work, contributing to advancements in the understanding of cellular health and disease. Always consult your institution's specific safety guidelines and Safety Data Sheets for any chemicals used in your experiments.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
